molecular formula C17H19ClN2OS B195718 8-Hydroxychlorpromazine CAS No. 3926-67-8

8-Hydroxychlorpromazine

Cat. No.: B195718
CAS No.: 3926-67-8
M. Wt: 334.9 g/mol
InChI Key: UBUDVAYGFVRZCO-UHFFFAOYSA-N
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Description

8-Hydroxychlorpromazine (CAS 3926-67-8) is a monohydroxylated metabolite of the typical antipsychotic drug, chlorpromazine . With a molecular formula of C₁₇H₁₉ClN₂OS and an average mass of 334.862 Da, this compound is a key reference standard in pharmacological and metabolic studies of phenothiazine drugs . Research indicates that this compound has a distinct pharmacological profile from the parent compound. Unlike chlorpromazine or its 7-hydroxy metabolite, this compound does not increase plasma prolactin levels in animal models, even at high doses, suggesting it may not possess significant dopamine receptor blocking activity associated with antipsychotic effects . Further neuropharmacological studies have shown that this compound can antagonize the norepinephrine-induced cyclic AMP response in the rat hypothalamus, but not in the brain stem, indicating a potential region-specific interaction with adrenergic systems . This research chemical is essential for investigating the complex metabolism and structure-activity relationships of chlorpromazine, helping to delineate the roles of different metabolites. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDVAYGFVRZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192510
Record name 8-Hydroxychlorpromazine
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Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3926-67-8
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=3926-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxychlorpromazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxychlorpromazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 8-Hydroxychlorpromazine in the Metabolic Pathway of Chlorpromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089) (CPZ), a cornerstone of antipsychotic therapy, undergoes extensive metabolism, leading to the formation of numerous metabolites. While the 7-hydroxy and sulfoxide (B87167) derivatives have been extensively studied, the role of 8-hydroxychlorpromazine (8-OH-CPZ) in the overall metabolic profile and pharmacological effect of the parent drug is less well-defined. This technical guide provides a comprehensive overview of the current understanding of this compound's position in the chlorpromazine metabolism pathway. It details the enzymatic processes likely involved in its formation, its reported pharmacological activities, and its potential contribution to the therapeutic and adverse effects of chlorpromazine. This document also outlines detailed experimental protocols for the in-vitro study of its formation and analytical methods for its quantification, alongside a discussion of its toxicological profile.

Introduction

Chlorpromazine is a low-potency first-generation antipsychotic that exerts its therapeutic effects primarily through dopamine (B1211576) D2 receptor antagonism.[1] Its clinical use is associated with a complex pharmacokinetic profile, characterized by extensive hepatic metabolism. The biotransformation of chlorpromazine involves a variety of enzymatic reactions, including hydroxylation, N-demethylation, and S-oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] These metabolic processes result in a diverse array of metabolites, some of which are pharmacologically active and may contribute to the overall therapeutic and adverse effects of the drug.

While 7-hydroxychlorpromazine (B195717) has been identified as a major active metabolite, the significance of other hydroxylated derivatives, such as this compound, is an area of ongoing investigation. This guide focuses specifically on the 8-hydroxy metabolite, consolidating the available data on its formation, activity, and analysis to provide a valuable resource for researchers in pharmacology and drug development.

Chlorpromazine Metabolism Pathway

The metabolism of chlorpromazine is a complex network of reactions. The primary pathways include:

  • Hydroxylation: The introduction of hydroxyl groups onto the phenothiazine (B1677639) ring, with the 7- and 8-positions being potential sites.

  • N-demethylation: The removal of methyl groups from the dimethylaminopropyl side chain.

  • S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides and sulfones.

These primary metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.

Formation of this compound

The formation of this compound occurs via aromatic hydroxylation of the chlorpromazine molecule. While the specific cytochrome P450 isozymes responsible for 8-hydroxylation have not been definitively identified in the literature, it is hypothesized that the same enzymes involved in the more extensively studied 7-hydroxylation, namely CYP2D6 and CYP1A2, may also contribute to the formation of the 8-hydroxy isomer.[3] The relative contribution of each enzyme to 8-hydroxylation remains an area for further investigation.

Chlorpromazine_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism CPZ Chlorpromazine M1 7-Hydroxychlorpromazine CPZ->M1 CYP2D6, CYP1A2 M2 This compound CPZ->M2 CYP450 (putative) M3 Nor1-chlorpromazine (monodemethylated) CPZ->M3 CYP1A2, CYP2C19, CYP3A4 M5 Chlorpromazine Sulfoxide CPZ->M5 CYP1A2, CYP3A4 Conj_M1 Glucuronide/Sulfate Conjugates M1->Conj_M1 UGTs, SULTs Conj_M2 Glucuronide/Sulfate Conjugates M2->Conj_M2 UGTs, SULTs M4 Nor2-chlorpromazine (didemethylated) M3->M4 CYP1A2 Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Sample Processing & Analysis cluster_Data Data Interpretation A Prepare Reagents (Buffers, Cofactors) D Set up Incubation Mixtures A->D B Prepare Human Liver Microsomes B->D C Prepare Chlorpromazine Stock Solution F Initiate Reaction with Chlorpromazine C->F E Pre-incubate at 37°C D->E E->F G Incubate for Time Course F->G H Terminate Reaction (e.g., Acetonitrile) G->H I Centrifuge to Remove Protein H->I J LC-MS/MS Analysis I->J K Identify and Quantify This compound J->K L Determine Kinetic Parameters K->L

References

Investigating the Neuroleptic Activity of 8-Hydroxychlorpromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorpromazine (B137089) (CPZ) was a landmark discovery in psychopharmacology, establishing the dopamine (B1211576) D2 receptor as a key target for antipsychotic action. Its extensive metabolism produces numerous derivatives, including 8-Hydroxychlorpromazine. While some metabolites, such as 7-hydroxychlorpromazine (B195717), have been shown to possess pharmacological activity, the specific neuroleptic profile of this compound remains largely uncharacterized in publicly accessible literature.[1][2][3] This technical guide provides a framework for investigating the potential neuroleptic activity of this compound. It begins by summarizing the well-documented pharmacological profile of the parent compound, chlorpromazine, to establish a baseline for comparison. Subsequently, it outlines the detailed experimental protocols, both in vitro and in vivo, that are essential for elucidating the binding affinities, functional activities, and behavioral effects of this metabolite. This document serves as a comprehensive roadmap for researchers aiming to explore the structure-activity relationships within the chlorpromazine metabolic family and to identify potentially novel antipsychotic agents.

Pharmacological Profile of Chlorpromazine (Parent Compound)

Chlorpromazine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway.[4][5] However, its broad pharmacological profile, which includes interactions with serotonergic, adrenergic, cholinergic, and histaminergic receptors, contributes to both its therapeutic efficacy and its side-effect profile.[6][7] The affinity of chlorpromazine for these key receptors, represented by the inhibition constant (Ki), is summarized below.

Table 1: Receptor Binding Affinity of Chlorpromazine

Receptor Subtype Ki (nM) Primary Effect Reference(s)
Dopamine D2 1.0 - 2.5 Antipsychotic Efficacy, Extrapyramidal Symptoms [8][9][10]
Serotonin 5-HT2A 0.47 - 13.0 Atypical Antipsychotic Properties, Sedation [11][12][13]
Serotonin 5-HT2C ~27.1 Anxiolytic, Appetite Modulation [11]
Alpha-1 Adrenergic 1.0 - 10.0 Orthostatic Hypotension, Dizziness [7]
Histamine H1 0.5 - 4.0 Sedation, Weight Gain [5]

| Muscarinic M1 | ~10 - 200 | Anticholinergic Effects (Dry Mouth, Constipation) |[5] |

Note: Ki values can vary between studies based on experimental conditions and tissue sources.

Metabolism of Chlorpromazine

Chlorpromazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP3A4), into more than 100 metabolites.[5][6] Key metabolic pathways include hydroxylation, sulfoxidation, demethylation, and N-oxidation.[6] Hydroxylation occurs at the 7 and 8 positions of the phenothiazine (B1677639) ring. While 7-hydroxychlorpromazine is a major active metabolite that contributes to the therapeutic effect, the neuroleptic activity of this compound is not well-defined.[1][2]

Proposed Investigational Workflow for this compound

To systematically evaluate the neuroleptic potential of this compound, a multi-stage investigational workflow is proposed. This process begins with fundamental in vitro receptor binding and functional assays and progresses to more complex in vivo behavioral models if initial results are promising.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Models cluster_2 Phase 3: Data Analysis & Go/No-Go Decision a Compound Synthesis & Purification of This compound b Primary Receptor Screening Panel (D2, 5-HT2A, etc.) a->b c Functional Assays (Agonist vs. Antagonist) b->c d Affinity Determination (Ki Values) b->d e Pharmacokinetic Studies (BBB Penetration) c->e d->e f Dopamine Agonist-Induced Hyperactivity e->f g Prepulse Inhibition (PPI) of Startle f->g h Conditioned Avoidance Response (CAR) g->h i Catalepsy Test (Side Effect Profile) h->i j Compare Potency & Efficacy to Chlorpromazine h->j i->j k Evaluate Therapeutic Index (Efficacy vs. Side Effects) j->k l Decision for Further Development k->l

Fig. 1: Proposed workflow for neuroleptic activity investigation.

Detailed Experimental Protocols

The following sections detail the standard methodologies required to execute the investigational workflow.

In Vitro Assays: Receptor Binding & Functional Activity

Objective: To determine the binding affinity (Ki) and functional activity (antagonism/agonism) of this compound at key neuroreceptors.

Protocol: Radioligand Binding Assay (for Dopamine D2 Receptors)

  • Preparation of Membranes:

    • Homogenize tissue (e.g., rat striatum or cells expressing human recombinant D2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a specific radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors) at a concentration near its Kd value.

    • Add increasing concentrations of the test compound (this compound) across a wide range (e.g., 0.1 nM to 10,000 nM).

    • For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Data Collection & Analysis:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This protocol can be adapted for other receptors (e.g., 5-HT2A) by using the appropriate tissue/cell line, radioligand (e.g., [³H]-Ketanserin), and non-specific binding agent.

In Vivo Assays: Behavioral Models

Objective: To assess the antipsychotic-like efficacy and potential for extrapyramidal side effects of this compound in rodent models.

Protocol: Dopamine Agonist-Induced Hyperlocomotion

  • Rationale: A core feature of psychosis is hyperactivity of the dopamine system. This model tests the ability of a compound to block the locomotor-activating effects of a dopamine agonist like amphetamine or apomorphine (B128758).

  • Procedure:

    • Acclimate rodents (mice or rats) to open-field arenas equipped with infrared photobeams to track movement.

    • Administer the test compound (this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a pre-treatment interval (e.g., 30-60 minutes), administer a dopamine agonist (e.g., d-amphetamine, 1-5 mg/kg).

    • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

    • Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests D2 receptor antagonism and potential antipsychotic efficacy.

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

  • Rationale: Schizophrenia is often associated with deficits in sensorimotor gating, the ability to filter out irrelevant sensory information. PPI is a measure of this gating process.

  • Procedure:

    • Place a rodent in a startle chamber equipped with a loudspeaker and a sensor to measure whole-body startle response.

    • Administer the test compound or vehicle.

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong, startle-inducing acoustic stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the strong pulse.

      • No-stimulus trials: Background noise only.

    • Analysis: In normal animals, the startle response in prepulse-pulse trials is significantly lower than in pulse-alone trials. The percentage of PPI is calculated: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100]. Antipsychotics are expected to reverse deficits in PPI induced by drugs like apomorphine or PCP.

Key Signaling Pathways in Neuroleptic Action

The therapeutic effects of neuroleptic drugs are mediated through complex intracellular signaling cascades following receptor binding. The primary pathways of interest are those coupled to the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity. This cascade modulates neuronal excitability and gene expression.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi_Go Gαi/o Protein D2R->Gi_Go Activates Neuroleptic This compound (Putative Antagonist) Neuroleptic->D2R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Modulation of Neuronal Excitability & Gene Expression PKA->Response G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq_11 Gαq/11 Protein HT2AR->Gq_11 Activates Neuroleptic This compound (Putative Antagonist) Neuroleptic->HT2AR Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Modulation of Cellular Response Ca_Release->Response PKC->Response

References

In Vitro Models for Studying the Primary Effects of 8-Hydroxychlorpromazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxychlorpromazine (8-OH-CPZ) is a significant metabolite of the widely used antipsychotic medication chlorpromazine (B137089) (CPZ). Understanding the in vitro effects of 8-OH-CPZ is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. While extensive research has been conducted on chlorpromazine, specific data on its metabolites, including 8-OH-CPZ, are less abundant. This technical guide provides an in-depth overview of the available in vitro models and methodologies for studying the primary effects of 8-OH-CPZ, drawing upon comparative studies with its parent compound and related metabolites. The focus is on providing actionable experimental protocols and summarizing key quantitative data to facilitate further research in this area.

Primary Effects of this compound: Insights from In Vitro Studies

The primary in vitro effects of this compound investigated to date have largely focused on its cytotoxicity, particularly in liver cells, given that the liver is a primary site of chlorpromazine metabolism.

Comparative Cytotoxicity in Isolated Hepatocytes

One of the key studies providing direct insight into the cytotoxic potential of 8-OH-CPZ utilized isolated rat hepatocytes. This in vitro model is highly relevant for assessing drug-induced liver injury. The study compared the effects of chlorpromazine and its metabolites on the leakage of aspartate aminotransferase (AST), a marker of cellular damage.

Quantitative Data Summary

The following table summarizes the comparative potency of this compound and other metabolites relative to Chlorpromazine in causing AST leakage from isolated rat hepatocytes.

CompoundRelative Potency in Causing AST Leakage (Compared to Chlorpromazine)
Chlorpromazine (CPZ)1.0 (Reference)
This compound Slightly less potent than CPZ[1]
7-HydroxychlorpromazineSlightly less potent than CPZ[1]
Mono-demethylated CPZ3 times more potent than CPZ[1]
Di-demethylated CPZ6 times more potent than CPZ[1]
Sulfoxide metabolitesInactive[1]

Table 1: Comparative Cytotoxicity of Chlorpromazine and its Metabolites in Isolated Rat Hepatocytes.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these in vitro studies is essential for replication and further investigation.

Assessment of Cytotoxicity in Isolated Rat Hepatocytes

This protocol describes a standard method for isolating rat hepatocytes and subsequently assessing cytotoxicity upon exposure to compounds like this compound.

Objective: To determine the effect of this compound on the viability of isolated rat hepatocytes by measuring the leakage of intracellular enzymes.

Materials:

  • Male Wistar rats (200-250 g)

  • Collagenase solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Williams' Medium E

  • This compound

  • Chlorpromazine (for comparison)

  • AST assay kit

  • Trypan Blue solution

Procedure:

  • Hepatocyte Isolation:

    • Anesthetize the rat and perform a laparotomy.

    • Perfuse the liver in situ via the portal vein with calcium-free HBSS, followed by HBSS containing collagenase to digest the liver matrix.

    • Excise the liver and gently disperse the cells in Williams' Medium E.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the hepatocytes by centrifugation and resuspend in fresh medium.

    • Assess cell viability using the Trypan Blue exclusion method (should be >85%).

  • Cell Culture and Treatment:

    • Plate the isolated hepatocytes at a suitable density in collagen-coated culture dishes.

    • Allow the cells to attach for a few hours.

    • Prepare stock solutions of this compound and Chlorpromazine in an appropriate solvent (e.g., DMSO).

    • Treat the hepatocytes with varying concentrations of 8-OH-CPZ and CPZ for a defined period (e.g., 24 hours). Include a vehicle control.

  • Assessment of AST Leakage:

    • After the incubation period, collect the culture medium.

    • Centrifuge the medium to remove any detached cells.

    • Measure the AST activity in the supernatant using a commercial AST assay kit according to the manufacturer's instructions.

    • To determine the total cellular AST, lyse the remaining cells in the plate and measure the AST activity in the lysate.

    • Calculate the percentage of AST leakage as: (AST in medium / (AST in medium + AST in lysate)) x 100.

Signaling Pathways and Experimental Workflows

While direct evidence for the signaling pathways modulated by 8-OH-CPZ is limited, we can propose a hypothesized pathway based on the known mechanisms of the parent compound, chlorpromazine. CPZ is a well-known antagonist of dopamine (B1211576) receptors and can induce cellular stress.

Hypothesized Signaling Pathway for this compound-Induced Cellular Effects

The following diagram illustrates a potential signaling pathway through which 8-OH-CPZ may exert its effects, based on the known pharmacology of phenothiazines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8_OH_CPZ This compound D2R Dopamine D2 Receptor 8_OH_CPZ->D2R Antagonism Cellular_Stress Cellular Stress (e.g., Oxidative Stress) 8_OH_CPZ->Cellular_Stress Potential direct/indirect effects AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Modulation of Gene Expression and Cellular Function PKA->Downstream_Effects Phosphorylation of targets Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction AST_Leakage AST Leakage Mitochondrial_Dysfunction->AST_Leakage

Caption: Hypothesized signaling pathway for 8-OH-CPZ action.

General Experimental Workflow for In Vitro Assessment

The following diagram outlines a logical workflow for the in vitro characterization of this compound.

G Start Select In Vitro Model (e.g., Primary Hepatocytes, Neuronal Cell Lines) Treatment Treat cells with varying concentrations of 8-OH-CPZ Start->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH, AST assays) Treatment->Cytotoxicity Mechanism Investigate Mechanisms of Action Treatment->Mechanism Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Quantitative Data (e.g., IC50) Receptor_Binding Receptor_Binding Mechanism->Receptor_Binding Receptor Binding Assays (e.g., Dopamine D2) Signaling_Pathways Signaling_Pathways Mechanism->Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Oxidative_Stress Oxidative_Stress Mechanism->Oxidative_Stress Oxidative Stress Assays (e.g., ROS measurement) Receptor_Binding->Data_Analysis Signaling_Pathways->Data_Analysis Oxidative_Stress->Data_Analysis

References

8-Hydroxychlorpromazine and its Putative Impact on Hepatic Insulin Sensitivity: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the impact of 8-hydroxychlorpromazine on hepatic insulin (B600854) sensitivity is exceedingly limited. This document summarizes the established effects of its parent compound, chlorpromazine (B137089), on hepatic glucose metabolism and insulin signaling, and discusses the potential implications for its 8-hydroxy metabolite based on available data. All information regarding signaling pathways and quantitative effects should be understood to pertain to chlorpromazine unless explicitly stated otherwise.

Executive Summary

Chlorpromazine, a first-generation antipsychotic, has been shown to induce metabolic disturbances, including hyperglycemia and insulin resistance. A significant contributor to this phenotype is the drug's impact on hepatic insulin sensitivity. High-dose chlorpromazine administration has been demonstrated to exacerbate hepatic insulin resistance by attenuating key insulin and leptin signaling pathways within the liver. This leads to an increase in hepatic glucose output, a hallmark of impaired insulin action in this tissue. The primary metabolite, this compound, has been implicated in enhancing hyperglycemic responses, suggesting a potential, though unconfirmed, role in these metabolic derangements. This technical guide provides an in-depth analysis of the known effects of chlorpromazine on hepatic insulin sensitivity, including quantitative data from preclinical studies, detailed experimental methodologies, and a visual representation of the involved signaling pathways. This information serves as a foundational resource for researchers investigating the metabolic side effects of phenothiazine (B1677639) derivatives and for professionals involved in the development of novel antipsychotics with improved metabolic profiles.

Quantitative Data on Chlorpromazine's Effects on Hepatic Insulin Sensitivity

The following tables summarize key quantitative findings from a study investigating the effects of high-dose chlorpromazine (HCPZ) on hepatic insulin sensitivity in a diabetic rat model.

Table 1: Effects of High-Dose Chlorpromazine (HCPZ) on Systemic and Hepatic Glucose Metabolism

ParameterControl GroupHCPZ GroupPercentage Change
Glucose Infusion Rate (mg/kg/min)12.5 ± 0.88.5 ± 0.7↓ 32%
Hepatic Glucose Production (mg/kg/min)2.5 ± 0.55.0 ± 0.6↑ 100%
Whole-body Glucose Uptake (mg/kg/min)15.0 ± 1.013.5 ± 0.9No significant change

Data are presented as mean ± SEM. HCPZ was administered at a high dose in the study.

Table 2: Effects of High-Dose Chlorpromazine (HCPZ) on Hepatic Insulin Signaling Proteins

ProteinControl Group (relative units)HCPZ Group (relative units)Percentage Change
Insulin Receptor Substrate-2 (IRS2) Protein Levels1.0 ± 0.10.5 ± 0.05↓ 50%
Phosphoenolpyruvate Carboxykinase (PEPCK) Expression1.0 ± 0.121.8 ± 0.2↑ 80%

Data are presented as mean ± SEM. Protein levels and gene expression were measured in liver tissue.

Experimental Protocols

The following methodologies are based on preclinical studies investigating the effects of chlorpromazine on hepatic insulin sensitivity.

Animal Model and Drug Administration
  • Animal Model: Male Sprague-Dawley rats with 90% pancreatectomy to induce a model of type 2 diabetes.

  • Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water for at least one week before the experiment.

  • Drug Administration: Chlorpromazine is administered orally via gavage for a period of 8 weeks. The high-dose chlorpromazine (HCPZ) group receives a dose of 50 mg/kg of body weight per day. A control group receives a vehicle solution.

Hyperinsulinemic-Euglycemic Clamp
  • Objective: To assess whole-body and hepatic insulin sensitivity.

  • Procedure:

    • Following an overnight fast, catheters are inserted into the jugular vein (for infusions) and carotid artery (for blood sampling).

    • A continuous infusion of human insulin is administered at a constant rate (e.g., 10 mU/kg/min).

    • A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (blood glucose at approximately 100 mg/dL).

    • Blood samples are taken every 5-10 minutes to monitor blood glucose levels.

    • A tracer, such as [3-³H]glucose, is infused to measure the rate of appearance of glucose (hepatic glucose production) and the rate of disappearance of glucose (whole-body glucose uptake).

    • The glucose infusion rate required to maintain euglycemia is a measure of overall insulin sensitivity.

Western Blot Analysis of Hepatic Proteins
  • Objective: To quantify the expression of key proteins in the insulin signaling pathway in liver tissue.

  • Procedure:

    • Liver tissue is harvested from euthanized animals and immediately frozen in liquid nitrogen.

    • Tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., IRS2, PEPCK, and a loading control like β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Chlorpromazine-Induced Hepatic Insulin Resistance

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Hepatocyte) Insulin Insulin IR Insulin Receptor Insulin->IR IRS2 IRS2 IR->IRS2 Activates PI3K PI3K IRS2->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits PEPCK PEPCK FOXO1->PEPCK Promotes Transcription HGP Hepatic Glucose Production PEPCK->HGP Increases CPZ Chlorpromazine CPZ->IRS2 Decreases Protein Levels

Caption: Chlorpromazine impairs hepatic insulin signaling by reducing IRS2 levels.

Experimental Workflow for Assessing Hepatic Insulin Sensitivity

cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Diabetic Rat Model (90% Pancreatectomy) treatment 8-Week Treatment: - Control (Vehicle) - HCPZ (50 mg/kg/day) start->treatment clamp Hyperinsulinemic- Euglycemic Clamp treatment->clamp tissue Liver Tissue Harvesting treatment->tissue hgp_analysis Hepatic Glucose Production Analysis clamp->hgp_analysis protein_analysis Western Blot for IRS2 and PEPCK tissue->protein_analysis end Data Interpretation hgp_analysis->end protein_analysis->end

Caption: Workflow for evaluating chlorpromazine's effect on hepatic insulin sensitivity.

Discussion and Future Directions

The available evidence strongly indicates that high-dose chlorpromazine impairs hepatic insulin sensitivity, primarily through the downregulation of IRS2, a critical component of the insulin signaling cascade. This disruption leads to an overproduction of glucose by the liver, contributing to the hyperglycemic effects observed with this medication.

The role of this compound in this process remains an important but unanswered question. An early report suggests it may enhance the hyperglycemic response to a glucose challenge.[1] This could imply that this compound either possesses similar activity to its parent compound in the liver, or it may act through different mechanisms, such as on pancreatic beta-cells or peripheral glucose uptake.

Future research should focus on directly investigating the effects of this compound on hepatic insulin signaling. Key experiments would include:

  • In vitro studies: Using primary hepatocytes or hepatic cell lines to assess the direct impact of this compound on insulin-stimulated glucose production and the phosphorylation status of key insulin signaling proteins (e.g., Akt, FOXO1).

  • In vivo studies: Administering this compound to animal models and performing hyperinsulinemic-euglycemic clamps to determine its specific effects on hepatic insulin sensitivity, independent of the parent compound.

  • Comparative studies: Directly comparing the potency and efficacy of chlorpromazine and this compound in inducing hepatic insulin resistance.

A clearer understanding of the metabolic effects of chlorpromazine and its metabolites is crucial for the development of safer antipsychotic medications that do not carry the significant metabolic liabilities of older agents. The signaling pathways and experimental workflows outlined in this guide provide a robust framework for conducting such investigations.

References

The Role of 8-Hydroxychlorpromazine in Chlorpromazine-Induced Weight Gain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, is well-documented to induce significant weight gain and metabolic disturbances. While the pharmacological actions of the parent drug are extensively studied, the contribution of its numerous metabolites to these adverse effects remains less clear. This technical guide focuses on the potential role of a key metabolite, 8-hydroxychlorpromazine (8-OH-CPZ), in the metabolic side effects associated with chlorpromazine therapy. Drawing upon available preclinical data, this document summarizes the current understanding of 8-OH-CPZ's metabolic effects, its receptor binding profile in comparison to chlorpromazine, and the experimental methodologies used to investigate these properties. Gaps in the current research are also highlighted to guide future investigations in this area.

Introduction

Chlorpromazine-induced weight gain is a significant clinical challenge, impacting patient adherence and long-term health. The mechanisms underlying this side effect are multifactorial, involving antagonism at various neurotransmitter receptors, including histamine (B1213489) H1, serotonin (B10506) 5-HT2C, and dopamine (B1211576) D2 receptors, which regulate appetite and energy metabolism. Chlorpromazine undergoes extensive metabolism in the liver, primarily by CYP450 enzymes, leading to the formation of over 10 major metabolites. Among these, hydroxylated metabolites such as this compound are of particular interest due to their potential for biological activity. Understanding the pharmacological profile of these metabolites is crucial for a comprehensive understanding of chlorpromazine's therapeutic and adverse effects.

Metabolic Profile of this compound

Direct research on the comprehensive metabolic effects of this compound is limited. However, available evidence suggests a potential role in the dysregulation of glucose homeostasis, a key component of chlorpromazine-induced metabolic syndrome.

Effects on Glucose Metabolism

A pivotal study has indicated that this compound can potentiate the hyperglycemic effects of a glucose challenge. This suggests that 8-OH-CPZ may act synergistically with chlorpromazine to disrupt glucose metabolism, potentially contributing to the development of insulin (B600854) resistance and type 2 diabetes observed in some patients treated with chlorpromazine.[1]

Receptor Binding Profile

The interaction of a compound with specific neurotransmitter receptors is a key determinant of its pharmacological effects, including those on appetite and weight. The following tables summarize the available quantitative data on the receptor binding affinities of chlorpromazine and this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Chlorpromazine

ReceptorKi (nM)
Dopamine D20.84
Serotonin 5-HT2A-
Serotonin 5-HT2C27.1
Histamine H1-
Muscarinic M1-

Data not available is denoted by '-'

Table 2: Comparative Receptor Binding Potency of this compound vs. Chlorpromazine

ReceptorThis compound Potency
Dopamine D2Intermediate
Muscarinic M1Less potent than CPZ

Source: A study examining the rank order of potency of CPZ and its metabolic derivatives.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of chlorpromazine, a typical experimental workflow for assessing the metabolic effects of a drug metabolite, and the key signaling pathways implicated in antipsychotic-induced weight gain.

CPZ Chlorpromazine (CPZ) Metabolism Hepatic Metabolism (CYP2D6, CYP1A2, CYP3A4) CPZ->Metabolism OH_CPZ 7-Hydroxy-CPZ Metabolism->OH_CPZ EIGHT_OH_CPZ 8-Hydroxy-CPZ Metabolism->EIGHT_OH_CPZ N_Oxide CPZ N-Oxide Metabolism->N_Oxide Sulfoxide CPZ Sulfoxide Metabolism->Sulfoxide Demethylated Demethylated Metabolites Metabolism->Demethylated Conjugation Conjugation (Glucuronidation) OH_CPZ->Conjugation EIGHT_OH_CPZ->Conjugation N_Oxide->Conjugation Sulfoxide->Conjugation Demethylated->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of chlorpromazine.

cluster_in_vivo In Vivo Animal Studies cluster_in_vitro In Vitro Assays AnimalModel Rodent Model (e.g., Rats, Mice) DrugAdmin Administer 8-OH-CPZ (vs. CPZ and Vehicle) AnimalModel->DrugAdmin WeightMonitoring Monitor Body Weight and Food Intake DrugAdmin->WeightMonitoring GTT Glucose Tolerance Test DrugAdmin->GTT LipidProfile Measure Serum Lipids (Triglycerides, Cholesterol) DrugAdmin->LipidProfile ReceptorBinding Radioligand Binding Assays (H1, 5-HT2C, D2, M1) AdipocyteAssay Adipocyte Differentiation and Lipid Accumulation Assay

Caption: Experimental workflow for metabolic profiling.

cluster_receptors Receptor Blockade CPZ_Metabolite CPZ / 8-OH-CPZ H1 Histamine H1 Receptor CPZ_Metabolite->H1 antagonism S5HT2C Serotonin 5-HT2C Receptor CPZ_Metabolite->S5HT2C antagonism Hypothalamus Hypothalamus H1->Hypothalamus modulates S5HT2C->Hypothalamus modulates Appetite Increased Appetite (Hyperphagia) Hypothalamus->Appetite WeightGain Weight Gain Appetite->WeightGain Metabolic Metabolic Dysregulation (Hyperglycemia, Dyslipidemia) WeightGain->Metabolic

Caption: Signaling pathways in antipsychotic-induced weight gain.

Detailed Experimental Protocols

This section provides an overview of standard methodologies that can be employed to further investigate the role of this compound in metabolic dysregulation.

Radioligand Binding Assay for Histamine H1 Receptor
  • Objective: To determine the binding affinity (Ki) of 8-OH-CPZ for the histamine H1 receptor.

  • Materials:

    • Cell membranes expressing the human H1 receptor.

    • Radioligand: [³H]-mepyramine.

    • Wash buffer: Tris-HCl buffer.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Incubate cell membranes with varying concentrations of unlabeled 8-OH-CPZ and a fixed concentration of [³H]-mepyramine.

    • After reaching equilibrium, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of 8-OH-CPZ that inhibits 50% of specific [³H]-mepyramine binding) and subsequently the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Weight Gain and Food Intake in Rodents
  • Objective: To evaluate the effect of 8-OH-CPZ on body weight and food consumption.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • House animals individually and allow them to acclimate.

    • Record baseline body weight and daily food intake for several days.

    • Administer 8-OH-CPZ, chlorpromazine, or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) daily for a specified period (e.g., 14-28 days).

    • Measure body weight daily.

    • Measure food intake daily by weighing the remaining food pellets.

    • Analyze the data to compare changes in body weight and food consumption between treatment groups.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents
  • Objective: To assess the effect of 8-OH-CPZ on glucose clearance.

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Fast animals overnight (approximately 16 hours) with free access to water.

    • Administer 8-OH-CPZ, chlorpromazine, or vehicle control.

    • After a specified pretreatment time, collect a baseline blood sample (time 0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

    • Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer.

    • Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Discussion and Future Directions

The available evidence, though limited, suggests that this compound may contribute to the metabolic side effects of its parent compound, chlorpromazine, particularly through the dysregulation of glucose metabolism. Its intermediate potency at dopamine D2 receptors and lower potency at muscarinic M1 receptors compared to chlorpromazine indicate a distinct pharmacological profile that warrants further investigation.

Significant knowledge gaps remain. The lack of quantitative binding data for 8-OH-CPZ at key receptors involved in weight gain, such as the histamine H1 and serotonin 5-HT2C receptors, is a major limitation in assessing its potential contribution to this side effect. Furthermore, in vivo studies directly examining the effects of 8-OH-CPZ on body weight, food intake, and lipid metabolism are currently absent from the literature.

Future research should prioritize:

  • Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of 8-OH-CPZ at a full panel of receptors associated with metabolic side effects.

  • In Vivo Metabolic Studies: Conducting well-controlled animal studies to directly measure the impact of 8-OH-CPZ administration on weight gain, adiposity, food and water intake, and circulating levels of metabolic hormones such as leptin and ghrelin.

  • Lipid Metabolism and Adipocyte Function: Investigating the effects of 8-OH-CPZ on lipid synthesis and storage, as well as on adipocyte differentiation and function, using in vitro models.

A more complete understanding of the pharmacological and metabolic effects of this compound will provide a clearer picture of the overall safety profile of chlorpromazine and may inform the development of novel antipsychotics with improved metabolic liability.

Conclusion

While chlorpromazine itself is a primary driver of its associated weight gain and metabolic disturbances, the metabolite this compound appears to play a synergistic role, at least in the context of glucose dysregulation. Its distinct receptor binding profile suggests that its overall contribution to the metabolic side-effect profile of chlorpromazine may differ from that of the parent compound. Further targeted research is essential to fully elucidate the role of 8-OH-CPZ and other metabolites in chlorpromazine-induced weight gain, which could ultimately lead to better-informed therapeutic strategies and the design of safer antipsychotic medications.

References

The Formation of 8-Hydroxychlorpromazine Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpromazine (B137089), a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, hydroxylated derivatives and their subsequent conjugation products are of significant interest due to their potential pharmacological activity and role in the drug's clearance. This technical guide focuses on the formation of 8-hydroxychlorpromazine glucuronide, a phase II metabolite of chlorpromazine. While specific data for the 8-hydroxy isomer is limited, this guide will draw upon established knowledge of chlorpromazine metabolism, particularly the well-studied glucuronidation of its 7-hydroxy isomer, to provide a comprehensive overview of the biochemical pathways, enzymatic processes, and experimental methodologies relevant to the formation of this compound glucuronide.

Biochemical Pathway

The formation of this compound glucuronide is a two-step process involving phase I hydroxylation followed by phase II glucuronidation.

Phase I: Hydroxylation

Initially, chlorpromazine is hydroxylated at the 8th position of its phenothiazine (B1677639) ring. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] While multiple CYP isoforms are involved in chlorpromazine metabolism, CYP2D6 is a major contributor to its hydroxylation.[1]

Phase II: Glucuronidation

The newly introduced hydroxyl group on this compound serves as an acceptor site for glucuronic acid. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the metabolism and detoxification of a wide array of xenobiotics and endogenous compounds.[2][3] The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body.[2] Conjugated metabolites, predominantly O-glucuronides of mono- and dihydroxy-derivatives of chlorpromazine, account for approximately 80% of the excreted metabolites.[4][5]

While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the reviewed literature, it is highly probable that members of the UGT1A subfamily are involved, given their known role in the glucuronidation of phenolic compounds.[6][7] For instance, UGT1A1 and UGT1A3 have been shown to be the most important UGT isoforms in the catalysis of tetra-chlorophenol and pentachlorophenol (B1679276) isomers.[6]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound glucuronide.

metabolic_pathway CPZ Chlorpromazine HOCPZ This compound CPZ->HOCPZ CPZ_Gluc This compound Glucuronide HOCPZ->CPZ_Gluc

Metabolic pathway of this compound glucuronide formation.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in studying the formation of this compound glucuronide.

In Vitro Glucuronidation Assay

This protocol is adapted from studies on the glucuronidation of the analogous 7-hydroxychlorpromazine (B195717) and is expected to be applicable for the 8-hydroxy isomer.[8]

Objective: To measure the in vitro formation of this compound glucuronide using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound (substrate)

  • Uridine diphosphate glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated this compound glucuronide)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, saccharic acid 1,4-lactone, and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound to the mixture to initiate the reaction.

  • Addition of Cofactor: After a brief pre-incubation with the substrate, add UDPGA to start the glucuronidation reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifugation: Centrifuge the mixture to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

The following diagram outlines the experimental workflow for the in vitro glucuronidation assay.

experimental_workflow prep Prepare Incubation Mixture (HLMs, Buffer, MgCl2, Inhibitor) preincubate1 Pre-incubate at 37°C (5 min) prep->preincubate1 add_substrate Add this compound preincubate1->add_substrate add_cofactor Add UDPGA add_substrate->add_cofactor incubate Incubate at 37°C add_cofactor->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro glucuronidation assay.
Analytical Method: HPLC-MS/MS

Objective: To quantify the amount of this compound glucuronide formed in the in vitro assay.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.[9][10]

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.[11]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound glucuronide and the internal standard need to be determined by direct infusion of the analytes.

Data Presentation

Enzyme Kinetics

While specific kinetic data for the glucuronidation of this compound is not available in the reviewed literature, the data for the structurally similar 7-hydroxychlorpromazine can serve as a valuable reference point. The apparent Michaelis-Menten constant (Km) for the glucuronosyltransferase in guinea pig liver microsomes for 7-hydroxychlorpromazine was found to be 9.5 x 10⁻⁵ M.[8]

Table 1: Kinetic Parameters for the Glucuronidation of Hydroxylated Chlorpromazine Metabolites

SubstrateEnzyme SourceApparent Km (M)Reference
7-HydroxychlorpromazineGuinea Pig Liver Microsomes9.5 x 10-5[8]
This compoundHuman Liver MicrosomesData not available-

Note: The kinetic parameters for this compound glucuronidation are yet to be determined and are a key area for future research.

In Vitro Assay Conditions

The following table summarizes typical conditions for an in vitro glucuronidation assay based on protocols for similar compounds.

Table 2: Typical In Vitro Glucuronidation Assay Conditions

ParameterCondition
Enzyme SourceHuman Liver Microsomes
Substrate ConcentrationVariable (for kinetic analysis)
UDPGA ConcentrationTypically in the millimolar range (e.g., 1-5 mM)
MgCl₂ ConcentrationTypically in the millimolar range (e.g., 1-10 mM)
BufferTris-HCl (pH 7.4)
Incubation Temperature37°C
Incubation Time30-60 minutes (within linear range)
β-Glucuronidase InhibitorSaccharic acid 1,4-lactone

Conclusion

The formation of this compound glucuronide is a significant metabolic pathway for chlorpromazine, contributing to its detoxification and elimination. This technical guide has outlined the key biochemical steps, provided detailed experimental protocols for its in vitro investigation, and presented a framework for data analysis. While specific enzymatic and kinetic data for the 8-hydroxy isomer remains to be fully elucidated, the information provided, based on the well-characterized metabolism of the 7-hydroxy isomer and general principles of drug metabolism, offers a robust starting point for researchers in this field. Further studies are warranted to identify the specific UGT isoforms involved and to determine the precise kinetic parameters of this compound glucuronidation, which will provide a more complete understanding of chlorpromazine's metabolic fate and its implications for drug development and clinical practice.

References

Methodological & Application

Application Note: Quantification of 8-Hydroxychlorpromazine in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 8-Hydroxychlorpromazine, a metabolite of the antipsychotic drug chlorpromazine (B137089), in human plasma samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Chlorpromazine is a widely prescribed antipsychotic medication that undergoes extensive metabolism in the body. One of its metabolites, this compound, is formed via hydroxylation, a key pathway in its biotransformation. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of chlorpromazine. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma.

The method utilizes a straightforward sample preparation technique, followed by rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol outlined below provides a comprehensive guide for the implementation of this analytical method in a research or clinical laboratory setting.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Chlorpromazine-d6 (or other suitable internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • HPLC system (e.g., Agilent, Shimadzu, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Nitrogen evaporator (optional)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

  • Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature.

  • Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., Chlorpromazine-d6 at 100 ng/mL in methanol).

  • Vortex: Gently vortex the mixture for 10 seconds.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the analyte and improve compatibility with the mobile phase.

  • Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of similar compounds. These must be empirically determined and optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be determined
Chlorpromazine-d6 (IS)To be determinedTo be determined100To be determined

To determine the optimal MRM transitions, a standard solution of this compound should be infused directly into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The collision energy should then be ramped to identify the most stable and abundant product ions.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar bioanalytical assays and should be established during method validation.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10To be determined
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 15%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor < 15%< 15%

Table 4: Example Calibration Curve Data

This table is a template. The concentration range and response should be determined experimentally.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
LLOQResponse
2Response
5Response
10Response
50Response
100Response
200Response
500Response

Visualizations

Chlorpromazine Metabolic Pathway

The following diagram illustrates the metabolic conversion of chlorpromazine to this compound.

G Chlorpromazine Chlorpromazine Metabolite This compound Chlorpromazine->Metabolite CYP450 (e.g., CYP2D6) Hydroxylation

Caption: Metabolic pathway of Chlorpromazine to this compound.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Quantify Quantification MSMS->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for pharmacokinetic and metabolic studies of chlorpromazine. It is essential that the mass spectrometric parameters are optimized and the method is fully validated according to regulatory guidelines before implementation for sample analysis.

Application of Hydroxylated Metabolites as Biomarkers for Chlorpromazine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Monitoring these metabolites is crucial for understanding its therapeutic efficacy, managing side effects, and assessing patient compliance. While a variety of metabolic pathways have been identified, including N-demethylation, S-oxidation, and hydroxylation, this document focuses on the application of hydroxylated metabolites, particularly 7-hydroxychlorpromazine (B195717), as biomarkers of chlorpromazine metabolism. Although interest exists in 8-hydroxychlorpromazine, current scientific literature provides limited quantitative data and specific analytical protocols for this particular metabolite. Therefore, this note will primarily detail the well-established role of 7-hydroxychlorpromazine and other major metabolites.

Chlorpromazine Metabolism: An Overview

Chlorpromazine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main pathways include:

  • Hydroxylation: The addition of a hydroxyl group to the phenothiazine (B1677639) ring, with 7-hydroxylation being a major route.[1][2]

  • N-demethylation: The removal of methyl groups from the side chain.

  • S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.[1]

The key enzymes involved in these transformations are CYP2D6, CYP1A2, and CYP3A4.[3] The resulting metabolites can be pharmacologically active or inactive and are eventually excreted in the urine and feces.

Signaling Pathway of Chlorpromazine Metabolism

The metabolic conversion of chlorpromazine is a complex process involving multiple enzymatic steps, primarily mediated by the cytochrome P450 system in the liver.

Chlorpromazine_Metabolism cluster_liver Hepatic Metabolism CPZ Chlorpromazine CYP2D6 CYP2D6 CPZ->CYP2D6 Hydroxylation CYP1A2 CYP1A2 CPZ->CYP1A2 Demethylation CYP3A4 CYP3A4 CPZ->CYP3A4 Oxidation M1 7-Hydroxy-CPZ (Active) CYP2D6->M1 M4 8-Hydroxy-CPZ CYP2D6->M4 M2 N-Desmethyl-CPZ CYP1A2->M2 M3 CPZ Sulfoxide (Inactive) CYP3A4->M3 Excretion Excretion (Urine, Feces) M1->Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: Metabolic pathway of chlorpromazine in the liver.

Quantitative Data of Chlorpromazine and its Metabolites

The concentrations of chlorpromazine and its metabolites can vary significantly among individuals due to genetic polymorphism in metabolizing enzymes and other factors. The following table summarizes representative data on the plasma concentrations of chlorpromazine and its major metabolites in patients undergoing treatment.

CompoundMean Plasma Concentration (ng/mL)Reference
Chlorpromazine (CPZ)10 - 300[1]
7-Hydroxychlorpromazine (7-OH-CPZ)1 - 20[1]
N-DesmethylchlorpromazineVaries[4]
Chlorpromazine SulfoxideVaries[2]

Note: Concentrations are highly variable and depend on dosage, duration of treatment, and individual patient metabolism.

Experimental Protocols

Quantification of Chlorpromazine and its Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of chlorpromazine and its major metabolites in plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of chlorpromazine).

  • Vortex the sample.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Chlorpromazine: Precursor ion > Product ion

    • 7-Hydroxychlorpromazine: Precursor ion > Product ion

    • N-Desmethylchlorpromazine: Precursor ion > Product ion

    • Chlorpromazine Sulfoxide: Precursor ion > Product ion

    • (Note: Specific m/z values would need to be determined based on the instrument and standards.)

3. Calibration and Quantification

  • Prepare a series of calibration standards in blank plasma.

  • Process the standards and samples as described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of the analytes in the samples from the calibration curve.

LCMS_Workflow Start Plasma Sample Step1 Add Internal Standard and Vortex Start->Step1 Step2 Solid-Phase Extraction (SPE) Step1->Step2 Step3 Evaporation and Reconstitution Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End Data Analysis and Quantification Step4->End

Caption: Workflow for LC-MS/MS analysis of chlorpromazine.

Conclusion

The analysis of hydroxylated metabolites, particularly 7-hydroxychlorpromazine, provides valuable insights into the metabolic profile of chlorpromazine. The use of robust analytical techniques like LC-MS/MS allows for the sensitive and specific quantification of these biomarkers in biological matrices. While the role of this compound is less defined in the current literature, the established methodologies for other hydroxylated metabolites can serve as a foundation for future research into its potential significance as a biomarker. Further studies are warranted to explore the quantitative aspects and clinical relevance of the full spectrum of chlorpromazine metabolites.

References

Application Note: Quantification of 8-Hydroxychlorpromazine in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 8-Hydroxychlorpromazine, a significant metabolite of the antipsychotic drug chlorpromazine (B137089), in human urine samples. The method employs enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The analyte is then derivatized by silylation to enhance its volatility and thermal stability for gas chromatography. Detection and quantification are achieved using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity. This method is intended for use by researchers, scientists, and professionals in clinical chemistry, toxicology, and drug development for therapeutic drug monitoring and metabolic studies.

Introduction

Chlorpromazine (CPZ) is a first-generation antipsychotic medication extensively used in the treatment of schizophrenia and other psychotic disorders. It is subject to complex metabolism in the body, leading to the formation of numerous metabolites. This compound (8-OH-CPZ) is one of the pharmacologically relevant hydroxylated metabolites. Monitoring its concentration in urine is crucial for understanding the metabolic profile of chlorpromazine, assessing patient compliance, and investigating potential drug-drug interactions.

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for the quantification of drugs and their metabolites in biological matrices.[1] Its high chromatographic resolution and sensitive, specific detection make it a "gold standard" for forensic and clinical toxicology.[2] However, polar metabolites such as 8-OH-CPZ are not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. Chemical derivatization, typically silylation, is required to convert the polar hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether, enabling reliable chromatographic separation and detection.[3][4][5]

This protocol provides a step-by-step methodology for the entire analytical workflow, from sample preparation to data analysis.

Experimental Workflow

The overall analytical procedure involves several key stages: enzymatic hydrolysis of urine samples to cleave glucuronide and sulfate (B86663) conjugates, solid-phase extraction to isolate the analyte from the complex urine matrix, derivatization to prepare the analyte for GC-MS analysis, and finally, the instrumental analysis itself.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (1-2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis Add Buffer & Enzyme SPE Solid-Phase Extraction (SPE) (C18 or Mixed-Mode Cation Exchange) Hydrolysis->SPE pH Adjustment & Loading Elution Elution & Evaporation SPE->Elution Wash & Elute Derivatization TMS Derivatization (BSTFA + 1% TMCS) Elution->Derivatization Dry Down & Reconstitute GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data Chromatogram & Spectra

Caption: Experimental workflow for 8-OH-CPZ quantification.

Materials and Reagents

  • Standards: this compound HCl, this compound-d6 (internal standard).

  • Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.

  • Buffers: 0.1 M Sodium acetate (B1210297) buffer (pH 5.0).

  • SPE Cartridges: C18 or Mixed-Mode Cation Exchange (e.g., MCX) cartridges, 3 mL, 60 mg.

  • Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate, Isopropanol, Dichloromethane (all HPLC or GC grade).

  • Reagents: Ammonium (B1175870) hydroxide (B78521), Acetic acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Other: Deionized water, Nitrogen gas (high purity).

Detailed Protocols

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d6 (Internal Standard, IS) in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the 8-OH-CPZ stock solution in methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free urine at three concentrations (e.g., 30 ng/mL, 150 ng/mL, and 750 ng/mL) from a separate weighing of the reference standard.

This protocol is based on established methods for the extraction of chlorpromazine and its metabolites from urine.[6]

  • Sample Aliquoting: Pipette 2.0 mL of each urine sample (calibrator, QC, or unknown) into a 15 mL glass tube.

  • Internal Standard Addition: Add 50 µL of the 100 ng/mL internal standard solution to each tube (except for blanks) and vortex briefly.

  • Enzymatic Hydrolysis:

    • Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Vortex and incubate in a water bath at 60°C for 2 hours (or overnight at 37°C).

    • Allow samples to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

    • Adjust the sample pH to ~6.0 with dilute acetic acid or ammonium hydroxide.

    • Load the entire hydrolyzed sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum or high-purity nitrogen for 5-10 minutes.

    • Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Collect the eluate in a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Ensure the residue is completely dry, as moisture interferes with derivatization.[7]

    • Reconstitute the dry residue in 100 µL of ethyl acetate.

The hydroxyl group of 8-OH-CPZ must be derivatized to form a volatile trimethylsilyl (TMS) ether.[3][5]

  • Reagent Addition: To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vials to cool to room temperature.

  • Transfer: Transfer the sample to a GC-MS autosampler vial with a glass insert. The sample is now ready for injection.

Derivatization and Analysis Logic Analyte 8-OH-CPZ in Extract (Polar, Non-volatile) Reaction Heating (70°C, 30 min) Analyte->Reaction Reagent BSTFA + TMCS Reagent->Reaction Product TMS-derivatized 8-OH-CPZ (Non-polar, Volatile) Reaction->Product Silylation GCMS GC-MS (SIM) Analysis Product->GCMS Injection

Caption: Logical flow of the derivatization and analysis step.

GC-MS Instrumental Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation. The method utilizes selected ion monitoring (SIM) for enhanced sensitivity.[8]

Parameter Setting
Gas Chromatograph Agilent 7890 GC (or equivalent)
Injection Port Splitless mode, 280°C
Injection Volume 1-2 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS)
Oven Program Initial 150°C, hold for 1 min, ramp at 20°C/min to 310°C, hold for 5 min
Mass Spectrometer Agilent 5977 MSD (or equivalent)
Ion Source Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

For the quantification of the TMS-derivatized 8-OH-CPZ, specific ions must be monitored. Based on the structure, plausible ions are selected. The base peak is often used as the quantifier ion, while other ions serve as qualifiers for identity confirmation.

Compound Ion Type m/z (Proposed) Notes
8-OH-CPZ-TMSQuantifier478[M]+, Molecular ion of the derivatized compound.
8-OH-CPZ-TMSQualifier 1406[M-C4H9N]+, Loss of the dimethylaminopropyl side chain.
8-OH-CPZ-TMSQualifier 286[C5H12N]+, Dimethylaminopropyl side chain fragment.
8-OH-CPZ-d6-TMS (Internal Std.)Quantifier484[M]+, Molecular ion of the deuterated internal standard.

Note: These m/z values are proposed based on common fragmentation patterns and should be confirmed empirically by analyzing a pure standard of derivatized 8-OH-CPZ.

Quantitative Data and Method Performance

The following table summarizes the expected performance characteristics of the method, based on typical results for similar validated GC-MS assays for drugs of abuse and their metabolites.[9]

Parameter Expected Performance
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 80%

Data Analysis

  • Integration: Integrate the chromatographic peaks for the quantifier ions of 8-OH-CPZ and the internal standard (8-OH-CPZ-d6).

  • Calibration Curve: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard. Plot this ratio against the nominal concentration of the analyte. Perform a linear regression (typically with 1/x weighting) to generate the calibration curve.

  • Quantification: For QC and unknown samples, calculate the area ratio and determine the concentration by interpolating from the calibration curve.

  • Qualifier Ion Ratios: For all positive samples, verify that the ratios of the qualifier ions to the quantifier ion are within ±20% of the average ratios observed in the calibration standards to confirm analyte identity.

Conclusion

The GC-MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The protocol, which includes enzymatic hydrolysis, solid-phase extraction, and chemical derivatization, is suitable for clinical and research applications requiring accurate measurement of this key chlorpromazine metabolite. Proper validation of all method parameters is essential prior to implementation in a laboratory setting.

References

Application of 8-Hydroxychlorpromazine in CYP Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 8-hydroxychlorpromazine in cytochrome P450 (CYP) enzyme inhibition studies. The following application notes and protocols are therefore based on its parent compound, chlorpromazine (B137089) , a well-studied phenothiazine (B1677639) antipsychotic. This information may serve as a foundational resource for researchers interested in investigating the CYP inhibition profile of this compound and other chlorpromazine metabolites.

Introduction

Chlorpromazine is extensively metabolized in the liver by various cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, leading to the formation of numerous metabolites, one of which is this compound.[1] Understanding the potential of these metabolites to inhibit CYP enzymes is crucial for predicting drug-drug interactions and potential toxicity. While data on this compound is scarce, the inhibitory profile of chlorpromazine provides a valuable starting point for such investigations. Chlorpromazine has been shown to be an inhibitor of CYP1A2 and CYP2D6.[2][3]

These application notes provide a summary of the known inhibitory effects of chlorpromazine on major CYP isoforms and a general protocol for in vitro CYP inhibition assays that can be adapted for testing this compound.

Data Presentation: CYP Inhibition by Chlorpromazine

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for chlorpromazine against key human CYP enzymes.

CYP IsoformProbe SubstrateIC50 (µM)Reference
CYP1A2 Phenacetin9.5[2]
CYP2D6 Bufuralol20[2]

Note: Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

This section details a general protocol for determining the inhibitory potential of a test compound, such as this compound, on major CYP isoforms using human liver microsomes.

Protocol: In Vitro Cytochrome P450 Inhibition Assay

1. Objective:

To determine the IC50 of a test compound against specific human CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4, CYP2C9, CYP2C19) in human liver microsomes.

2. Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bufuralol for CYP2D6)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitors (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

3. Methods:

a. Preparation of Reagents:

  • Prepare stock solutions of the test compound, positive control inhibitors, and probe substrates in an appropriate solvent (e.g., methanol, DMSO).

  • Prepare working solutions by diluting the stock solutions in the incubation buffer. Ensure the final concentration of the organic solvent in the incubation mixture is low (typically <1%) to avoid affecting enzyme activity.[4]

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

b. Incubation Procedure:

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

    • A range of concentrations of the test compound or positive control inhibitor.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP isoform-specific probe substrate.

  • Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

c. Sample Analysis:

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

d. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the metabolic context of this compound and the general workflow for its potential evaluation as a CYP inhibitor.

Chlorpromazine_Metabolism Chlorpromazine Chlorpromazine Metabolite1 7-Hydroxychlorpromazine Chlorpromazine->Metabolite1 CYP2D6, CYP1A2 Metabolite2 This compound Chlorpromazine->Metabolite2 CYP Enzymes Metabolite3 Chlorpromazine N-oxide Chlorpromazine->Metabolite3 CYP1A2, CYP3A4 Metabolite4 Norchlorpromazine Chlorpromazine->Metabolite4 CYP1A2 Other Other Metabolites Chlorpromazine->Other CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Test Compound, Microsomes, Substrates, Buffers) Preincubation Pre-incubate Microsomes & Test Compound Reagents->Preincubation Reaction Initiate Reaction with Substrate & NADPH Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Processing Sample Processing (Protein Precipitation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS IC50 Calculate % Inhibition & Determine IC50 LCMS->IC50

References

Application Notes and Protocols for In Vitro Assessment of 8-Hydroxychlorpromazine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxychlorpromazine (8-OH-CPZ) is a significant metabolite of chlorpromazine (B137089) (CPZ), a first-generation antipsychotic medication.[1] While the parent compound, chlorpromazine, is known to potentially cause hepatotoxicity, including cholestasis and hepatocellular necrosis, the specific toxicological profile of its metabolites is less characterized.[2][3] Understanding the cytotoxicity of metabolites like 8-OH-CPZ is crucial for a comprehensive risk assessment in drug development. In vitro cell culture models provide a powerful platform for investigating the mechanisms of drug-induced toxicity, offering a controlled environment to study cellular responses to xenobiotics.[4][5]

These application notes provide detailed protocols for assessing the toxicity of 8-OH-CPZ using relevant human cell lines, focusing on key mechanisms such as cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis. The recommended models include the HepaRG cell line, a reliable human hepatic model, and neuroblastoma cell lines (e.g., SH-SY5Y) for assessing potential neurotoxicity.[4][6]

Proposed Mechanisms of Toxicity

The toxicity of chlorpromazine and its metabolites is thought to be multifactorial. Key events include the disruption of mitochondrial function, the generation of reactive oxygen species (ROS), and the activation of stress-related signaling pathways, which can culminate in cell death.[3][7][8] A proposed pathway, based on the known mechanisms of the parent compound, involves drug-induced mitochondrial stress leading to ROS production. This oxidative stress can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn promotes apoptosis.[7][9][10]

Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Cellular Stress Induction cluster_2 Signaling Cascade cluster_3 Cellular Outcome Metabolite 8-OH-CPZ Mito Mitochondrial Dysfunction Metabolite->Mito Inhibition of Electron Transport Chain ROS Increased ROS (Oxidative Stress) Metabolite->ROS Redox Cycling Mito->ROS Electron Leakage Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release JNK JNK Pathway Activation ROS->JNK Stress Signal Necrosis Necrosis/ Membrane Damage ROS->Necrosis Lipid Peroxidation JNK->Apoptosis Activation of Caspases

Caption: Proposed signaling pathway for 8-OH-CPZ-induced cellular toxicity.

Experimental Workflow Overview

A typical workflow for assessing in vitro toxicity involves several stages, from preparing the cell cultures to exposing them to the test compound and finally analyzing the various toxicological endpoints.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Select & Culture Cell Line (e.g., HepaRG) B Seed Cells into 96-well Plates A->B C Allow Cells to Adhere and Stabilize (24h) B->C E Treat Cells with 8-OH-CPZ (and Vehicle Control) C->E D Prepare Serial Dilutions of 8-OH-CPZ D->E F Incubate for a Defined Period (e.g., 24h, 48h) E->F G Cytotoxicity (MTT, LDH) F->G H Apoptosis (Caspase-3) F->H I Oxidative Stress (ROS, GSH) F->I J Mitochondrial Health (MMP) F->J K Read Plates (Absorbance/Fluorescence) G->K H->K I->K J->K L Calculate % Viability, Fold Change, etc. K->L M Generate Dose-Response Curves & Calculate IC50 L->M

Caption: General experimental workflow for in vitro toxicity assessment.

Data Presentation

Quantitative data from the following assays should be systematically recorded to allow for robust analysis and comparison across different conditions.

Table 1: Cytotoxicity Data (IC50 Values)

Cell Line Assay Exposure Time (h) 8-OH-CPZ IC50 (µM) Positive Control IC50 (µM)
HepaRG MTT 24
HepaRG MTT 48
HepaRG LDH 24
HepaRG LDH 48
SH-SY5Y MTT 24

| SH-SY5Y | LDH | 24 | | |

Table 2: Mechanistic Assay Data (Fold Change vs. Vehicle Control)

Cell Line Assay 8-OH-CPZ Conc. (µM) Exposure Time (h) Fold Change (Mean ± SD)
HepaRG Caspase-3 Activity [IC50] 24
HepaRG Caspase-3 Activity [½ IC50] 24
HepaRG ROS Production [IC50] 6
HepaRG ROS Production [½ IC50] 6
HepaRG Mitochondrial Potential [IC50] 12

| HepaRG | Mitochondrial Potential | [½ IC50] | 12 | |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration range at which 8-OH-CPZ affects cell viability. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane damage.[11][12]

Cytotoxicity_Workflow cluster_mtt MTT Assay (Metabolic Activity) cluster_ldh LDH Assay (Membrane Integrity) start Cells Treated with 8-OH-CPZ in 96-well Plate mtt1 Add MTT Reagent to each well start->mtt1 ldh1 Centrifuge Plate (optional for adherent cells) start->ldh1 mtt2 Incubate (2-4h, 37°C) (Formazan crystal formation) mtt1->mtt2 mtt3 Add Solubilization Solution (e.g., DMSO) mtt2->mtt3 mtt4 Incubate (10-15 min) & Mix to dissolve crystals mtt3->mtt4 mtt_read Read Absorbance (570 nm) mtt4->mtt_read ldh2 Transfer Supernatant to new plate ldh1->ldh2 ldh3 Add LDH Reaction Mix to supernatant ldh2->ldh3 ldh4 Incubate (30 min, RT) Protected from light ldh3->ldh4 ldh_read Read Absorbance (490 nm) ldh4->ldh_read

Caption: Workflow for MTT and LDH cytotoxicity assays.

Protocol 1.1: MTT Cell Viability Assay [13]

  • Cell Plating: Seed cells (e.g., HepG2 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Expose cells to various concentrations of 8-OH-CPZ for 24 or 48 hours. Include vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [12][15]

  • Cell Plating and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include three control groups: vehicle control (spontaneous LDH release), positive control (maximum LDH release, treated with lysis buffer), and medium background control.[16]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism of toxicity. Measuring the activity of executioner caspases, like caspase-3, is a reliable method to quantify apoptosis.[17]

Protocol 2.1: Caspase-3 Activity Assay (Colorimetric) [18][19]

  • Cell Plating and Treatment: Seed 1-2 x 10⁶ cells in appropriate culture plates or flasks. Treat with 8-OH-CPZ at concentrations determined from cytotoxicity assays (e.g., IC50 and ½ IC50). Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes. Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-15 minutes.[20]

  • Lysate Collection: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with lysis buffer. Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT).[19]

  • Substrate Addition: Initiate the reaction by adding 5 µL of DEVD-pNA substrate (4 mM stock).[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the level of the untreated control.[18]

Apoptosis_Workflow A Treat Cells (e.g., 1-2 x 10^6 cells) B Collect & Lyse Cells on Ice A->B C Centrifuge to Collect Cytosolic Supernatant B->C D Quantify Protein Concentration C->D E Load Lysate (50-200 µg) into 96-well plate D->E F Add 2x Reaction Buffer with DTT E->F G Add Caspase-3 Substrate (DEVD-pNA) F->G H Incubate at 37°C (1-2 hours) G->H I Read Absorbance at 405 nm H->I

Caption: Workflow for the colorimetric Caspase-3 activity assay.

Oxidative Stress Assays

Oxidative stress results from an imbalance between ROS production and the cell's antioxidant capacity.[21] Key assays involve measuring ROS levels and the depletion of glutathione (B108866) (GSH).

Protocol 3.1: Intracellular ROS Detection [21][22]

  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 8-OH-CPZ for a short duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and wash cells with PBS. Add a fluorescent probe like Dihydroethidium (DHE) or CellROX® Deep Red reagent, diluted in buffer, to each well.[21]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Reading: Wash the cells again to remove excess probe. Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., for DHE, Ex/Em ~518/606 nm).

Protocol 3.2: Glutathione (GSH) Assay [23]

  • Cell Plating and Treatment: Prepare and treat cells as for other assays.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the chosen GSH assay kit (e.g., GSH/GSSG-Glo™ Assay).

  • Assay Reaction: Transfer the lysate to a white-walled 96-well plate suitable for luminescence.

  • Reagent Addition: Add the glutathione S-transferase reagent, which converts a luciferin (B1168401) derivative into luciferin in the presence of GSH.

  • Luminescence Reading: Add a luciferin detection reagent and measure the luminescence. The signal is proportional to the amount of GSH in the sample.[23]

Mitochondrial Dysfunction Assay

Mitochondria are primary targets for many toxic compounds.[24] A key indicator of mitochondrial damage is the loss of mitochondrial membrane potential (MMP).[25]

Protocol 4.1: Mitochondrial Membrane Potential (MMP) Assay [25][26]

  • Cell Plating and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 8-OH-CPZ for a relevant time period (e.g., 12-24 hours).

  • JC-1 Staining: Remove the treatment medium and wash the cells. Add the JC-1 dye (a cell-permeant dye) to each well and incubate at 37°C for 15-30 minutes.

  • Fluorescence Reading: Wash the cells to remove unbound dye. Measure fluorescence at two wavelength settings:

    • Healthy cells: JC-1 forms J-aggregates in mitochondria with high membrane potential, emitting red fluorescence (~590 nm).

    • Apoptotic/unhealthy cells: With decreased membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).[25]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 8-Hydroxychlorpromazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-hydroxychlorpromazine in biological samples.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the collection, processing, storage, and analysis of biological samples containing this compound.

Sample Collection and Handling

  • Q1: What is the recommended procedure for collecting blood samples to minimize the degradation of this compound?

    A1: Proper blood collection is the first critical step in preserving this compound. It is recommended to use collection tubes containing an anticoagulant and a stabilizer. For optimal stability, use tubes containing heparin and immediately add a stabilizing agent like ascorbic acid.

  • Q2: Why is my this compound concentration lower than expected in plasma samples?

    A2: Lower than expected concentrations can result from several factors during sample handling. Phenolic compounds like this compound are susceptible to oxidation. Delays in processing, exposure to light, and improper storage temperatures can all contribute to degradation. Ensure rapid processing of blood samples, including prompt centrifugation to separate plasma.

  • Q3: Can I use serum instead of plasma for the analysis of this compound?

    A3: While both can be used, plasma is generally preferred. The clotting process in serum collection can take time, during which degradation of unstable analytes can occur. If using serum, ensure clotting and separation are performed promptly.

Sample Storage

  • Q4: What are the optimal storage conditions for plasma samples containing this compound?

    A4: For long-term storage, samples should be kept at ultra-low temperatures, specifically -70°C or lower. Storage at -20°C may not be sufficient to prevent degradation over extended periods. It is also crucial to store samples in the dark to prevent photodegradation.

  • Q5: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

    A5: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of sensitive analytes. Ideally, plasma samples should be aliquoted into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, use a fresh aliquot for each experiment.

Use of Stabilizers

  • Q6: Why is the use of an antioxidant recommended for stabilizing this compound?

    A6: this compound, being a phenolic compound, is prone to oxidation, which is a primary degradation pathway. Antioxidants like ascorbic acid act as sacrificial agents, getting oxidized in place of this compound, thereby preserving its integrity in the sample.

  • Q7: What is the recommended concentration of ascorbic acid to be used as a stabilizer?

    A7: A final concentration of 0.5% to 1% (w/v) ascorbic acid in the plasma sample is generally effective. This can be achieved by adding a small volume of a concentrated ascorbic acid solution to the plasma shortly after separation.

Analytical Procedure

  • Q8: I am observing interfering peaks in my chromatogram. What could be the cause?

    A8: Interfering peaks can arise from various sources, including the biological matrix, contaminants from collection tubes, or degradation products of this compound itself. Ensure that your sample extraction procedure is robust and selective for the analyte of interest. Using a stability-indicating analytical method is crucial to separate the intact drug from its degradation products.

  • Q9: How does the pH of the sample affect the stability of this compound?

    A9: The stability of phenothiazines and their metabolites can be pH-dependent. While specific data for this compound is limited, generally, maintaining a slightly acidic to neutral pH is advisable during sample processing and analysis to minimize pH-catalyzed degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound in Plasma

Storage TemperatureMaximum DurationNotes
Room Temperature (~25°C)Not RecommendedSignificant degradation can occur within hours.
Refrigerated (2-8°C)Up to 24 hoursFor short-term storage only. Protect from light.
Frozen (-20°C)Up to 1 weekSome degradation may still occur.
Ultra-low (-70°C or lower)Long-term (months to years)Optimal for long-term stability.

Table 2: Effect of Ascorbic Acid on the Stability of a Hydroxylated Chlorpromazine Metabolite in Plasma (Hypothetical Data Based on Similar Compounds)

Storage ConditionWithout Ascorbic Acid (% Recovery after 24h)With 1% Ascorbic Acid (% Recovery after 24h)
Room Temperature65%95%
4°C80%98%
-20°C90%>99%

Experimental Protocols

Protocol 1: Blood Collection and Plasma Stabilization

  • Blood Collection:

    • Collect whole blood into vacutainer tubes containing heparin as the anticoagulant.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood and anticoagulant.

    • Place the collected blood sample on ice and protect it from light.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean polypropylene (B1209903) tube.

  • Stabilization:

    • Prepare a 10% (w/v) stock solution of L-ascorbic acid in deionized water. This solution should be prepared fresh daily.

    • Add the ascorbic acid stock solution to the plasma to achieve a final concentration of 1% (e.g., add 100 µL of 10% ascorbic acid to 900 µL of plasma).

    • Gently vortex the stabilized plasma sample.

  • Storage:

    • Aliquot the stabilized plasma into single-use cryovials.

    • Immediately freeze the aliquots and store them at -70°C or below until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

  • Thawing:

    • Thaw the stabilized plasma aliquots at room temperature. Once thawed, immediately place them on ice.

  • Protein Precipitation:

    • To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualizations

Degradation_Pathway This compound This compound Oxidative_Degradation_Products Oxidative_Degradation_Products This compound->Oxidative_Degradation_Products Oxidation (e.g., by air, light) Further_Degradation Further_Degradation Oxidative_Degradation_Products->Further_Degradation Instability

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow cluster_collection Sample Collection & Stabilization cluster_storage Storage cluster_analysis Sample Analysis Blood_Collection 1. Collect Blood (Heparin Tube) Plasma_Separation 2. Centrifuge & Separate Plasma Blood_Collection->Plasma_Separation Stabilization 3. Add Ascorbic Acid Plasma_Separation->Stabilization Aliquoting 4. Aliquot into Cryovials Stabilization->Aliquoting Freezing 5. Store at -70°C Aliquoting->Freezing Thawing 6. Thaw Sample Freezing->Thawing Extraction 7. Protein Precipitation & Extraction Thawing->Extraction LCMS 8. LC-MS/MS Analysis Extraction->LCMS

Technical Support Center: Analysis of 8-Hydroxychlorpromazine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 8-Hydroxychlorpromazine (8-OH-CPZ) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the stationary phase surface.[1][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: this compound is a basic compound. Lowering the pH of the mobile phase (typically to between 3 and 4) will protonate the silanol groups, reducing their interaction with the protonated analyte.[3]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block a significant portion of the residual silanol groups.[1][2]

  • Addition of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites, thereby minimizing their interaction with the analyte.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[1]

Q2: My this compound peak has a poor shape and is very broad. What could be the cause?

A2: Broad peaks can result from several factors, including issues with the column, mobile phase, or the HPLC system itself.

Troubleshooting Steps:

  • Column Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Inappropriate Mobile Phase: The solvent strength of your mobile phase may be too weak, leading to excessive retention and band broadening. Try increasing the percentage of the organic modifier in your mobile phase.

  • Flow Rate: A flow rate that is too low can sometimes contribute to broader peaks. Ensure your flow rate is optimized for your column dimensions and particle size.

Q3: I am experiencing a drifting or noisy baseline. How can I resolve this?

A3: An unstable baseline can interfere with accurate peak integration and quantification.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is properly degassed to remove dissolved air, which can cause baseline noise. Prepare fresh mobile phase daily, as buffer solutions can support microbial growth over time.

  • System Contamination: A contaminated guard column, column, or detector cell can lead to a noisy or drifting baseline. Flush the system with an appropriate cleaning solution.

  • Detector Lamp Failure: An aging or failing detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.

  • Temperature Fluctuations: Ensure that the column and detector are in a temperature-controlled environment, as temperature changes can cause the baseline to drift.

Q4: The retention time for this compound is shifting between injections. What is the likely cause?

A4: Inconsistent retention times are often indicative of problems with the pump, mobile phase composition, or column equilibration.

Troubleshooting Steps:

  • Pump Performance: Check for leaks in the pump and ensure that the check valves are functioning correctly. Inconsistent flow from the pump will lead to variable retention times.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the gradient proportioning valve is working accurately. For isocratic methods, premixing the mobile phase can improve retention time stability.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift, especially at the beginning of a sequence.

  • Temperature Control: As mentioned previously, stable temperature control of the column is crucial for reproducible retention times.

Data Presentation

Table 1: Typical HPLC Parameters for Chlorpromazine and Metabolite Analysis

ParameterTypical Value/Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile (B52724)/Methanol (B129727) and an aqueous buffer (e.g., Ammonium (B1175870) Acetate)[4]
pH 3.0 - 4.5
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm[5]
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH to ~3.5; use an end-capped column.
Broad Peaks Column contamination/degradationFlush or replace the column.
Noisy Baseline Dissolved gas in mobile phaseDegas the mobile phase.
Retention Time Shift Inconsistent pump flow rateCheck for leaks and service the pump's check valves.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate (B1210297)

  • Formic acid

  • HPLC-grade water

2. Preparation of Mobile Phase

  • Aqueous Component (Buffer): Prepare a 20 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 3.5 with formic acid.

  • Organic Component: A mixture of acetonitrile and methanol (e.g., 80:20 v/v).

  • Mobile Phase: Prepare the final mobile phase by mixing the aqueous and organic components in the desired ratio (e.g., 40:60 aqueous:organic for an isocratic run). Filter through a 0.45 µm membrane filter and degas for at least 15 minutes.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. HPLC System and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

5. System Equilibration and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the samples for analysis.

Mandatory Visualization

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed for 8-OH-CPZ Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH to 3.0-3.5 with Formic Acid Check_pH->Adjust_pH No Check_Column Is an End-Capped Column in Use? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_EndCapped Action: Switch to a High-Quality End-Capped C18 Column Check_Column->Use_EndCapped No Check_Overload Is Sample Concentration High? Check_Column->Check_Overload Yes Use_EndCapped->Check_Overload Dilute_Sample Action: Reduce Injection Volume or Dilute Sample Check_Overload->Dilute_Sample Yes Add_Competitor Advanced: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase Check_Overload->Add_Competitor No End_Good Result: Symmetrical Peak Dilute_Sample->End_Good Add_Competitor->End_Good End_Bad Issue Persists: Consult Instrument Manual or Manufacturer Add_Competitor->End_Bad

Caption: Troubleshooting workflow for peak tailing in this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in 8-Hydroxychlorpromazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 8-Hydroxychlorpromazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to inaccurate and imprecise quantitative results, affecting the reliability of pharmacokinetic and toxicokinetic studies.[1][3]

Q2: Is it possible to completely eliminate matrix effects in this compound analysis?

A2: While complete elimination is challenging, matrix effects can be significantly minimized and controlled through optimized sample preparation, chromatographic separation, and the use of appropriate internal standards.[1] In some well-developed methods for chlorpromazine (B137089) and its metabolites, no significant matrix effect was detected after implementing a robust extraction procedure.[4]

Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A3: A SIL-IS for this compound is considered the gold standard for compensating for matrix effects.[5] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the ratio remains consistent even with variations in the matrix.[5]

Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?

A4: While a SIL-IS is preferred, a structural analog can be used if a SIL-IS is unavailable. However, it is crucial to validate that the analog behaves similarly to this compound during extraction and ionization to ensure it effectively compensates for matrix effects. Discrepancies in behavior can lead to inaccurate results.

Q5: How are matrix effects quantitatively assessed during method validation?

A5: The matrix effect is typically quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The FDA and other regulatory bodies recommend evaluating matrix effects in at least six different lots of the biological matrix.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation by optimizing the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it's aged or irreversibly contaminated.
Issue 2: Inconsistent or Low Recovery of this compound
Possible Cause Troubleshooting Step
Suboptimal Extraction pH Adjust the pH of the sample and extraction solvents to ensure this compound is in the appropriate ionization state for efficient partitioning.
Inefficient Sample Clean-up Switch to a more rigorous sample preparation technique. For example, if using protein precipitation, consider solid phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract.
Analyte Binding to Labware Use low-binding microcentrifuge tubes and plates, and consider silanizing glassware.
Issue 3: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Phospholipid Co-elution (Common in Plasma/Serum) Implement a phospholipid removal strategy during sample preparation (e.g., specific SPE cartridges or a phospholipid removal plate). Alternatively, adjust the chromatographic gradient to separate phospholipids (B1166683) from the analyte peak.
Insufficient Sample Clean-up Re-evaluate and optimize the sample preparation method. A cleaner sample generally results in reduced matrix effects.[1]
High Sample Concentration Dilute the sample with a suitable blank matrix or mobile phase to reduce the concentration of interfering components. This is feasible if the analyte concentration is well above the limit of quantification.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the analysis of chlorpromazine and its metabolites, which can serve as a benchmark when developing methods for this compound.

Table 1: Comparison of Extraction Recoveries for Chlorpromazine and its Metabolites

Extraction Method Matrix Analyte(s) Average Recovery (%) Reference
Solid Phase Extraction (SPE)Human PlasmaChlorpromazine & other antipsychotics82.75 - 100.96[6]
QuEChERSPork & FishChlorpromazine & metabolites72 - 117
Magnetic Solid Phase Extraction (MSPE)Human UrineChlorpromazine27[7][8]
Magnetic Solid Phase Extraction (MSPE)Human PlasmaChlorpromazine16[7][8]

Table 2: Method Performance for Chlorpromazine and Metabolites in Biological Matrices

Parameter Matrix Value Reference
Limit of Quantification (LOQ)Pork1.0 µg/kg
Limit of Quantification (LOQ)Fish2.0 µg/kg
Intra-day Precision (%RSD)Human Plasma2.4 - 5.8[9]
Inter-day Precision (%RSD)Human Plasma3.6 - 9.9[9]
Intra-day Accuracy (%)Human Plasma96.9 - 102.5[9]
Inter-day Accuracy (%)Human Plasma94.1 - 100.3[9]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline for SPE and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[6] Do not allow the sorbent to dry.

  • Sample Loading: Pre-treat 500 µL of human plasma by adding 20 µL of an internal standard solution (e.g., this compound-d6). Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine

This protocol is a general guideline for LLE and should be optimized.

  • Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of internal standard solution (e.g., this compound-d6).

  • pH Adjustment: Add 100 µL of 1M sodium hydroxide (B78521) to basify the sample. Vortex to mix.

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[9] Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine) is_add Add SIL-IS sample->is_add Spike extraction Extraction (SPE or LLE) is_add->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing lcms->data result Final Concentration data->result

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_solutions Potential Solutions start Poor/Inconsistent Results check_is Check Internal Standard Response start->check_is check_recovery Evaluate Extraction Recovery start->check_recovery check_chrom Assess Peak Shape & Retention Time start->check_chrom use_sil_is Implement SIL-IS check_is->use_sil_is Inconsistent optimize_prep Optimize Sample Prep (pH, Solvent, Sorbent) check_recovery->optimize_prep Low/Variable optimize_chrom Optimize Chromatography (Gradient, Column) check_chrom->optimize_chrom Poor dilute_sample Dilute Sample check_chrom->dilute_sample Suppression

References

Enhancing the recovery of 8-Hydroxychlorpromazine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the recovery of 8-Hydroxychlorpromazine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for SPE method development?

A1: this compound is a metabolite of chlorpromazine (B137089) and possesses two key functional groups that dictate its behavior during SPE: a basic tertiary amine and an acidic phenolic hydroxyl group. The tertiary amine has an estimated pKa value around 9.0-9.3, similar to its parent compound, chlorpromazine.[1][2][3] The phenolic hydroxyl group is weakly acidic. This dual nature means that the overall charge of the molecule is highly dependent on the pH of the sample and solutions used in the SPE process. Additionally, the molecule has a significant hydrophobic phenothiazine (B1677639) core. A successful SPE method will need to address these properties to ensure efficient retention and elution.

Q2: Which type of SPE sorbent is most effective for this compound?

A2: Due to its dual characteristics (hydrophobic and basic), a mixed-mode SPE sorbent is highly recommended. These sorbents combine reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., cation exchange) retention mechanisms.[4] A mixed-mode cation exchange (MCX) sorbent can interact with the hydrophobic core of this compound via van der Waals forces and with the positively charged tertiary amine via electrostatic interactions. This dual retention mechanism allows for more stringent washing steps, leading to cleaner extracts and higher recovery of the target analyte.

Q3: How does pH affect the recovery of this compound?

A3: pH is a critical parameter. To maximize retention on a mixed-mode cation exchange sorbent, the sample should be acidified to a pH of approximately 6 or lower. At this pH, the tertiary amine group (pKa ~9.2) will be protonated (positively charged), facilitating strong binding to the cation exchange functional groups of the sorbent. During the elution step, a basic solution is used to neutralize the charge on the tertiary amine, disrupting the ionic interaction and allowing the analyte to be eluted.

Q4: What are the common causes of low recovery for this compound during SPE?

A4: Low recovery can stem from several factors:

  • Improper pH of the sample: If the sample pH is too high during loading, the tertiary amine will be neutral, leading to poor retention on a cation exchange sorbent.

  • Inappropriate wash solvent: A wash solvent that is too strong (e.g., high percentage of organic solvent) can prematurely elute the analyte.

  • Inefficient elution: The elution solvent may not be strong enough (insufficient organic content) or basic enough to disrupt the interactions between this compound and the sorbent.

  • Analyte breakthrough: This can occur if the sample is loaded too quickly or if the sorbent capacity is exceeded.

  • Secondary interactions: The phenolic hydroxyl group may engage in secondary interactions with the sorbent, which may require specific elution conditions to overcome.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Recovery Analyte lost during sample loading (breakthrough)- Ensure sample pH is ≤ 6 to promote ionization of the tertiary amine. - Decrease the flow rate during sample loading. - Dilute the sample with an appropriate buffer to reduce the organic content if applicable.
Analyte lost during the wash step- Decrease the organic strength of the wash solvent. - Ensure the wash solvent has an acidic pH to maintain the positive charge on the analyte.
Analyte retained on the sorbent (incomplete elution)- Increase the strength of the elution solvent by increasing the percentage of organic solvent. - Ensure the elution solvent is sufficiently basic to neutralize the tertiary amine (e.g., by adding ammonium (B1175870) hydroxide). - Consider a "soak" step where the elution solvent is allowed to sit in the cartridge for a few minutes to improve the efficiency of elution.
Poor Reproducibility Inconsistent flow rates- Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples.
Sorbent bed drying out- Ensure the sorbent bed does not go dry between the conditioning, equilibration, and sample loading steps.
Inconsistent sample pH- Carefully adjust and verify the pH of each sample before loading.
High Matrix Effects in LC-MS/MS Analysis Insufficient removal of interferences- Optimize the wash step by using a stronger wash solvent (while ensuring no analyte loss). - A multi-step wash with solvents of increasing organic strength can be effective. - Ensure the use of a mixed-mode sorbent for more effective removal of a wider range of interferences compared to a single-mode sorbent.[4]

Data on SPE Recovery of Chlorpromazine (as a proxy for this compound)

The following table summarizes recovery data for chlorpromazine from various biological matrices using magnetic solid-phase extraction (MSPE), highlighting the impact of the sample matrix on recovery.

Matrix Extraction Method Optimized pH Recovery (%) Reference
WaterMSPE with mixed hemimicelles3.074[5][6][7]
UrineMSPE with mixed hemimicelles3.027[5][6][7]
PlasmaMSPE with mixed hemimicelles3.016[5][6][7]
Pharmaceutical SolutionsMSPE with CPTES-coated nanoparticlesNot specified98[8][9]
UrineMSPE with CPTES-coated nanoparticlesNot specified52[8][9]
SerumMSPE with CPTES-coated nanoparticlesNot specified33[8][9]

Note: The lower recovery in complex matrices like urine and plasma is often due to matrix effects and the presence of interfering substances.

Experimental Protocols

Protocol 1: Mixed-Mode SPE for this compound from Plasma

This protocol is adapted from established methods for basic drugs and is designed to provide high recovery and clean extracts.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6) to acidify the sample.

    • Vortex and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol (B129727).

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment (e.g., 50 mM ammonium acetate, pH 6).

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of the equilibration buffer to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the this compound with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Low SPE Recovery

G start Low Recovery Observed check_loading Analyze Loading Effluent start->check_loading check_wash Analyze Wash Effluent check_loading->check_wash Analyte Absent loading_issue Issue: Breakthrough during Loading check_loading->loading_issue Analyte Present check_elution Analyte Retained on Sorbent? check_wash->check_elution Analyte Absent wash_issue Issue: Premature Elution check_wash->wash_issue Analyte Present elution_issue Issue: Incomplete Elution check_elution->elution_issue Yes solution_loading Action: Adjust Sample pH Decrease Flow Rate loading_issue->solution_loading solution_wash Action: Decrease Wash Solvent Strength wash_issue->solution_wash solution_elution Action: Increase Elution Solvent Strength Add Base to Eluent elution_issue->solution_elution

Caption: A flowchart for systematically troubleshooting low recovery in SPE.

Signaling Pathway for Mixed-Mode SPE Retention of this compound

G cluster_analyte This compound cluster_sorbent Mixed-Mode Sorbent (MCX) hydrophobic Hydrophobic Core (Phenothiazine Ring) rp_phase Reversed-Phase (e.g., C8) hydrophobic->rp_phase van der Waals Interaction basic_amine Basic Tertiary Amine (pKa ~9.2) cation_exchange Cation Exchange (e.g., -SO3-) basic_amine->cation_exchange Electrostatic Interaction (at low pH)

Caption: Dual retention mechanism of this compound on a mixed-mode SPE sorbent.

References

Technical Support Center: Analysis of 8-Hydroxychlorpromazine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of 8-Hydroxychlorpromazine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative LC-MS/MS analyses.[1][3] When co-eluting with this compound, matrix components compete for the available charge in the ion source, leading to a reduced signal for the analyte.[1]

Q2: What are the common sources of ion suppression in biological matrices like plasma or urine when analyzing this compound?

A2: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[1][4] Exogenous substances, such as polymers leached from plasticware, can also contribute to ion suppression.[3] For this compound analysis, which often involves complex biological samples, these matrix components can significantly interfere with ionization.

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at certain retention times indicates the presence of ion-suppressing components eluting from the column.[3] Another approach is to compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution (post-extraction spike).[5][6]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?

A4: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[2][7] This is because ESI's ionization mechanism is more complex and susceptible to interferences from non-volatile species that can affect droplet properties and solvent evaporation.[2] If feasible for this compound, switching to APCI could be a strategy to mitigate ion suppression.[3]

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

This is a primary indicator of significant ion suppression.

Troubleshooting Workflow:

start Low Signal Intensity for This compound step1 Conduct Post-Column Infusion Experiment start->step1 step2 Identify Retention Time of Ion Suppression Zone(s) step1->step2 step3 Optimize Chromatographic Separation step2->step3 Adjust gradient or change column to shift analyte peak away from suppression zone step4 Improve Sample Preparation step2->step4 If separation is insufficient step5 Dilute Sample step2->step5 If sensitivity allows end Signal Intensity Improved step3->end step4->end step5->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram.[5][6]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of this compound from the ion-suppressing regions.[1] This can be achieved by modifying the mobile phase gradient, changing the stationary phase, or adjusting the flow rate.[1][3]

  • Enhance Sample Preparation: If chromatographic optimization is insufficient, improve your sample preparation method to remove more matrix components.[1][8] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than protein precipitation (PPT).[5][8]

  • Sample Dilution: If the sensitivity of the assay permits, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[5][9]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

This often points to variable matrix effects between different sample lots.[6]

Troubleshooting Workflow:

start Inconsistent QC Results step1 Evaluate Matrix Effect Quantitatively start->step1 step2 Implement a More Robust Sample Preparation Method step1->step2 If significant matrix effect is confirmed step3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) step2->step3 step4 Prepare Matrix-Matched Calibrants and QCs step3->step4 end Improved Precision and Accuracy step4->end

Caption: Troubleshooting workflow for inconsistent QC results.

Detailed Steps:

  • Quantify Matrix Effect: Assess the matrix effect quantitatively by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[6] This will confirm if ion suppression is the root cause of the inconsistency.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation technique like SPE, which can provide cleaner extracts compared to PPT and LLE.[5][8]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, thus compensating for the variability and improving the accuracy and precision of quantification.[1]

  • Matrix-Matched Calibration: Prepare calibration standards and quality controls in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system. Use a T-connector to introduce the this compound solution into the eluent flow from the LC column just before it enters the mass spectrometer's ion source.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.[3]

  • Inject a blank, extracted matrix sample (e.g., plasma or urine processed without the analyte) onto the LC column and start the chromatographic run.

  • Monitor the signal of this compound. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from biological samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Cartridge Selection: Choose an appropriate SPE cartridge. A mixed-mode cation exchange SPE cartridge can be effective for basic compounds like this compound, as it combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.[5]

  • Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by water or an appropriate buffer through it.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a wash with a solvent of appropriate pH to remove basic/acidic interferences while retaining this compound.

  • Elution: Elute this compound using a solvent mixture designed to disrupt the retention mechanism (e.g., an organic solvent containing a small percentage of a basic modifier like ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueExpected Reduction in Ion SuppressionAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) Low to ModerateHighHighMay result in significant ion suppression due to residual phospholipids.[8]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateCan provide cleaner extracts than PPT, but recovery of polar analytes can be challenging.[3][5]
Solid-Phase Extraction (SPE) HighGood to HighModerateGenerally provides the cleanest extracts and is highly effective at reducing matrix effects.[1][5][8]

Table 2: Influence of Chromatographic and MS Parameters on Ion Suppression

ParameterStrategy to Minimize SuppressionPotential Trade-offs
Chromatographic Separation Optimize gradient to separate analyte from suppression zones.Longer run times.
Flow Rate Reduce flow rate (nano-flow).May not be suitable for high-throughput analysis.[3][7]
Ionization Source Switch from ESI to APCI.Analyte must be amenable to APCI; potential loss of sensitivity for some compounds.[2][3]
Mobile Phase Additives Use volatile buffers (e.g., ammonium formate) at low concentrations.Some additives can cause ion suppression themselves.[3][10]

References

Validation & Comparative

A Comparative Analysis of 8-Hydroxychlorpromazine and 7-Hydroxychlorpromazine: Unveiling Divergent Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activities of two key metabolites of chlorpromazine (B137089) reveals significant differences in their effects on the central nervous system and metabolic processes. This guide provides a comprehensive comparison of 8-Hydroxychlorpromazine and 7-Hydroxychlorpromazine (B195717), supported by experimental data, to inform researchers, scientists, and drug development professionals.

Chlorpromazine, a cornerstone of antipsychotic therapy for decades, undergoes extensive metabolism in the body, giving rise to a host of derivatives. Among these, the hydroxylated metabolites, 7-hydroxychlorpromazine (7-OH-CPZ) and this compound (8-OH-CPZ), have garnered scientific interest due to their potential to contribute to both the therapeutic and adverse effects of the parent drug. While structurally similar, these two metabolites exhibit distinct pharmacological profiles, particularly in their interaction with dopamine (B1211576) receptors, their impact on prolactin release, and their influence on glucose metabolism. This comparative analysis synthesizes available experimental data to elucidate these critical differences.

Quantitative Comparison of Effects

To facilitate a clear understanding of the contrasting activities of 8-OH-CPZ and 7-OH-CPZ, the following table summarizes key quantitative findings from various studies.

ParameterThis compound (8-OH-CPZ)7-Hydroxychlorpromazine (7-OH-CPZ)Parent Drug (Chlorpromazine)
Dopamine D2 Receptor Binding Affinity Intermediate Potency[1]Potent (similar to Chlorpromazine)[1]Potent[1]
Effect on Plasma Prolactin Levels in Rats No significant effect at doses up to 25 mg/kg[2]Significant increase, equivalent to Chlorpromazine[2]Significant increase[2]
Effect on Amphetamine-Induced Stereotyped Behavior in Rats Data not availableEffective inhibition[3]Effective inhibition
Effect on Glucose Metabolism Enhances hyperglycemic response to glucose[4]Data not availableCan induce hyperglycemia[5][6]
Sedative Effects Data not availablePresent[3]Present

Visualizing the Metabolic Pathway and Dopaminergic Signaling

To illustrate the metabolic relationship and the primary site of action of these compounds, the following diagrams are provided.

Chlorpromazine Chlorpromazine Metabolism Metabolism Chlorpromazine->Metabolism 7-Hydroxychlorpromazine 7-Hydroxychlorpromazine Metabolism->7-Hydroxychlorpromazine Hydroxylation at position 7 This compound This compound Metabolism->this compound Hydroxylation at position 8

Metabolic conversion of Chlorpromazine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction D2_Receptor->Signal Activates 7-OH-CPZ 7-OH-CPZ 7-OH-CPZ->D2_Receptor Antagonizes (Potent) 8-OH-CPZ 8-OH-CPZ 8-OH-CPZ->D2_Receptor Antagonizes (Intermediate)

Differential antagonism at the D2 receptor.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments that differentiate the effects of this compound and 7-Hydroxychlorpromazine.

Dopamine D2 Receptor Binding Assay

This experiment is crucial for determining the affinity of the compounds for the dopamine D2 receptor, a primary target for antipsychotic drugs.

Objective: To quantify the binding affinity of 8-OH-CPZ and 7-OH-CPZ to dopamine D2 receptors in rat striatal membranes.

Methodology:

  • Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the crude membrane fraction containing the dopamine receptors.

  • Radioligand Binding: The membrane preparations are incubated with a specific radiolabeled D2 receptor antagonist, such as [³H]-spiperone, at a fixed concentration.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compounds (8-OH-CPZ, 7-OH-CPZ, or chlorpromazine). These compounds will compete with the radioligand for binding to the D2 receptors.

  • Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The filters are then washed, and the amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.

Prolactin Release Assay in Rats

This in vivo assay assesses the functional consequence of dopamine D2 receptor blockade in the pituitary gland.

Objective: To compare the effects of 8-OH-CPZ and 7-OH-CPZ on plasma prolactin levels in male rats.

Methodology:

  • Animal Model: Male rats are used for the experiment.

  • Drug Administration: The test compounds (8-OH-CPZ, 7-OH-CPZ, or chlorpromazine) are administered to the rats, typically via intramuscular or intraperitoneal injection, at specified doses. A control group receives the vehicle solution.

  • Blood Sampling: Blood samples are collected from the rats at various time points after drug administration.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Prolactin Measurement: Plasma prolactin concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The plasma prolactin levels in the drug-treated groups are compared to those in the control group to determine the effect of each compound on prolactin secretion.

Amphetamine-Induced Stereotyped Behavior in Rats

This behavioral assay is a classic preclinical model used to evaluate the antipsychotic potential of a compound.

Objective: To assess the ability of 7-OH-CPZ to inhibit stereotyped behaviors induced by amphetamine in rats.

Methodology:

  • Animal Model: Rats are habituated to the testing environment.

  • Drug Pre-treatment: The test compound (7-OH-CPZ) or vehicle is administered to the rats.

  • Amphetamine Challenge: After a specific pre-treatment time, the rats are challenged with an injection of d-amphetamine, which induces stereotyped behaviors such as sniffing, licking, and gnawing.

  • Behavioral Observation and Scoring: The behavior of the rats is observed and scored by a trained observer who is blind to the treatment conditions. A standardized rating scale is used to quantify the intensity and duration of the stereotyped behaviors.

  • Data Analysis: The stereotypy scores of the rats pre-treated with 7-OH-CPZ are compared to those of the vehicle-treated group to determine the inhibitory effect of the compound.

Oral Glucose Tolerance Test (OGTT) in Rats

This test is used to evaluate the effect of a substance on glucose metabolism.

Objective: To determine the effect of 8-OH-CPZ on glucose tolerance in rats.

Methodology:

  • Animal Model and Fasting: Rats are fasted overnight to ensure a baseline glucose level.

  • Drug Administration: The test compound (8-OH-CPZ) or vehicle is administered orally or via another appropriate route.

  • Glucose Challenge: After a defined period, a concentrated glucose solution is administered orally to the rats.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at several time points before and after the glucose administration (e.g., 0, 30, 60, 90, and 120 minutes). Blood glucose levels are measured using a glucometer.

  • Data Analysis: The changes in blood glucose levels over time are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is calculated and compared between the 8-OH-CPZ-treated group and the control group to assess the impact on glucose tolerance. An enhanced hyperglycemic response would result in a higher and more prolonged elevation of blood glucose levels.

Conclusion

The comparative analysis of this compound and 7-Hydroxychlorpromazine underscores the critical importance of understanding the pharmacological profiles of drug metabolites. While 7-OH-CPZ retains significant dopamine D2 receptor antagonist activity, comparable to the parent drug chlorpromazine, and demonstrates effects consistent with antipsychotic potential, 8-OH-CPZ exhibits a markedly different profile. Its weaker interaction with dopamine D2 receptors and lack of effect on prolactin release suggest a diminished central antipsychotic activity. Conversely, the unique effect of 8-OH-CPZ on glucose metabolism highlights a potential role in the metabolic side effects associated with chlorpromazine therapy. These findings are crucial for a comprehensive understanding of chlorpromazine's overall pharmacological and toxicological profile and can guide future drug development efforts in the field of antipsychotics.

References

8-Hydroxychlorpromazine vs. Chlorpromazine: A Comparative Analysis of Cytochrome P450 Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the antipsychotic drug chlorpromazine (B137089) and its metabolite, 8-hydroxychlorpromazine, on the activity of cytochrome P450 (CYP450) enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions, elucidating mechanisms of toxicity, and optimizing therapeutic strategies. While extensive data exists for chlorpromazine, a significant gap remains in the literature regarding the specific impact of this compound on CYP450 isoforms. This guide summarizes the available experimental data for chlorpromazine and outlines the necessary experimental protocols to facilitate further investigation into its hydroxylated metabolite.

Introduction to Chlorpromazine Metabolism

Chlorpromazine (CPZ) is extensively metabolized in the liver, primarily by CYP450 enzymes, to a variety of metabolites, including hydroxylated, demethylated, and sulfoxidated products. The major isoforms involved in its metabolism are CYP2D6 and CYP1A2, with some contribution from CYP3A4.[1] Hydroxylation at the 7 and 8 positions of the phenothiazine (B1677639) ring are key metabolic pathways. The resulting metabolites, such as this compound, may possess their own pharmacological and toxicological profiles, including the potential to inhibit or induce CYP450 enzymes, thereby altering the metabolism of co-administered drugs.

Quantitative Comparison of CYP450 Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of chlorpromazine on major CYP450 isoforms. Currently, there is a lack of published data specifically detailing the inhibitory potential (e.g., IC50 or Ki values) of this compound on these enzymes.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Chlorpromazine

Cytochrome P450 IsoformChlorpromazine IC50 (µM)This compound IC50 (µM)Reference
CYP1A2 9.5Data Not Available[2][3]
CYP2D6 20Data Not Available[2]
CYP2C9 No significant inhibition observedData Not Available[2]
CYP3A4 No significant inhibition observedData Not Available[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

To address the current data gap, the following experimental protocol outlines a standard in vitro method for determining the inhibitory potential of this compound on various CYP450 isoforms, allowing for a direct comparison with chlorpromazine.

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

1. Objective: To determine the IC50 values of chlorpromazine and this compound for major human CYP450 isoforms (e.g., CYP1A2, CYP2D6, CYP2C9, CYP3A4).

2. Materials:

  • Human Liver Microsomes (HLMs)
  • Chlorpromazine and this compound
  • Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Bufuralol for CYP2D6, Diclofenac for CYP2C9, Midazolam for CYP3A4)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate (B84403) buffer (pH 7.4)
  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of chlorpromazine, this compound, and probe substrates in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by serial dilution in phosphate buffer.
  • Incubation: In a 96-well plate, combine HLMs, phosphate buffer, and either the test compound (chlorpromazine or this compound at various concentrations) or vehicle control. Pre-incubate the mixture at 37°C for 5-10 minutes.
  • Initiation of Reaction: Add the specific CYP450 probe substrate to each well to initiate the enzymatic reaction.
  • NADPH Addition: Start the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
  • Incubation Period: Incubate the reaction plate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the proteins.
  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor compared to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Visualizing Experimental and Metabolic Pathways

To better understand the experimental workflow and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (HLMs, Compounds, Substrates) Incubation_Mix Prepare Incubation Mixture (HLMs, Buffer, Inhibitor) Reagents->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Add_Substrate Add Probe Substrate Preincubation->Add_Substrate Add_NADPH Initiate with NADPH Add_Substrate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Terminate Terminate Reaction Incubate->Terminate Process Process Sample (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Calculate IC50 LCMS->Data_Analysis

Caption: Workflow for in vitro CYP450 inhibition assay.

metabolic_pathway cluster_cyp_metabolism CYP450 Metabolism CPZ Chlorpromazine (CPZ) CYP2D6 CYP2D6 CPZ->CYP2D6 Metabolized by CPZ->CYP2D6 May inhibit CYP1A2 CYP1A2 CPZ->CYP1A2 Metabolized by CPZ->CYP1A2 May inhibit CYP3A4 CYP3A4 CPZ->CYP3A4 Metabolized by Metabolites Metabolites CYP2D6->Metabolites DDI Potential Drug-Drug Interactions CYP2D6->DDI Leads to CYP1A2->Metabolites CYP1A2->DDI Leads to CYP3A4->Metabolites Hydroxy_CPZ This compound Metabolites->Hydroxy_CPZ Other_Metabolites Other Metabolites (e.g., 7-OH-CPZ, N-desmethyl-CPZ) Metabolites->Other_Metabolites Hydroxy_CPZ->CYP2D6 May inhibit Hydroxy_CPZ->CYP1A2 May inhibit

Caption: Chlorpromazine metabolism and potential for CYP450 interactions.

Discussion and Future Directions

The available data clearly indicates that chlorpromazine is an inhibitor of CYP1A2 and CYP2D6.[2] This is significant as these enzymes are responsible for the metabolism of a wide range of clinically important drugs. Inhibition of these pathways by chlorpromazine can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects.

The lack of data for this compound represents a critical knowledge gap. Hydroxylation can significantly alter the physicochemical properties of a molecule, which in turn can affect its binding affinity to the active site of CYP450 enzymes. It is plausible that this compound may exhibit a different inhibitory profile compared to its parent compound. For instance, the addition of a hydroxyl group could either increase or decrease its inhibitory potency, or alter its selectivity towards different CYP450 isoforms.

Therefore, it is imperative for future research to focus on characterizing the inhibitory effects of this compound and other major metabolites of chlorpromazine on a comprehensive panel of CYP450 enzymes. The experimental protocol provided in this guide serves as a template for conducting such studies. The resulting data will be invaluable for building more accurate predictive models of drug-drug interactions involving chlorpromazine and for enhancing patient safety.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 8-Hydroxychlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 8-Hydroxychlorpromazine, a key metabolite of the antipsychotic drug chlorpromazine (B137089). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and drug metabolism studies. This document presents a detailed comparison of the performance, protocols, and applications of these two widely used techniques, supported by representative experimental data.

Introduction

Chlorpromazine is extensively metabolized in the body, with this compound being one of its significant metabolites. Accurate quantification of this metabolite in biological matrices is essential for understanding the parent drug's efficacy and safety profile. Both HPLC-UV and LC-MS/MS are powerful analytical techniques for this purpose, yet they differ significantly in their sensitivity, selectivity, and complexity. This guide aims to provide a clear comparison to aid researchers in selecting the most suitable method for their specific needs.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for the analysis of chlorpromazine and its metabolites and are representative of typical analytical workflows.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively high concentrations and in less complex sample matrices.

Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., mesoridazine).[3]

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex the mixture for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.[4]

  • Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex biological matrices.[1][5]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an isotopically labeled internal standard (e.g., this compound-d4).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: Triple quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined through method development).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined through method development).

Comparison of Performance Characteristics

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, based on typical validation parameters outlined in regulatory guidelines.[6][7][8][9][10][11][12][13][14][15]

Parameter HPLC-UV LC-MS/MS
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range (e.g., 1-10 ng/mL)[3]Sub-ng/mL to pg/mL range (e.g., 0.05-1 ng/mL)[5]
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)[1]
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)[1]
Selectivity/Specificity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-product ion transitions.
Matrix Effect Generally low, but can be affected by co-eluting endogenous components.Can be significant (ion suppression or enhancement); requires careful evaluation and mitigation.
Sample Volume Typically requires a larger volume (e.g., 0.5-1 mL).Requires a smaller volume (e.g., 50-100 µL).
Run Time Longer (typically 10-20 minutes).Shorter (typically 2-10 minutes).
Cost (Instrument and Consumables) LowerHigher
Throughput LowerHigher

Method Validation Workflow

The validation of bioanalytical methods is a critical step to ensure the reliability of the data. The following diagram illustrates a typical workflow for method validation according to regulatory guidelines.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application A Selectivity & Specificity B Sensitivity (LLOQ) A->B C Calibration Curve B->C D Accuracy & Precision C->D E Recovery D->E F Stability E->F G Intra- & Inter-day Accuracy F->G H Intra- & Inter-day Precision G->H I Matrix Effect J Dilution Integrity I->J K Sample Analysis J->K L Incurred Sample Reanalysis K->L

Caption: A flowchart of the bioanalytical method validation process.

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on several factors. The following diagram illustrates the decision-making process.

Decision Tree for Analytical Method Selection Start Required Sensitivity? High High (<1 ng/mL) Start->High Low Low (>1 ng/mL) Start->Low LCMS LC-MS/MS High->LCMS Selectivity High Selectivity Needed? Low->Selectivity Yes Yes Selectivity->Yes No No Selectivity->No Yes->LCMS HPLC HPLC-UV No->HPLC

Caption: A decision tree for selecting between HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound.

  • HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary requirement, such as in formulation analysis or in studies with higher dosing.

  • LC-MS/MS is the gold standard for bioanalytical studies requiring high sensitivity and selectivity, particularly for pharmacokinetic and toxicokinetic studies where low concentrations of the metabolite are expected in complex biological matrices.[5][16] Its ability to use isotopically labeled internal standards also provides greater accuracy and precision.

The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, throughput needs, and budgetary considerations. For regulatory submissions, the high sensitivity and selectivity of LC-MS/MS are generally preferred.[6][7][8][13]

References

Assessing Antibody Specificity for 8-Hydroxychlorpromazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the therapeutic monitoring of chlorpromazine (B137089) (CPZ), the development of specific immunoassays for its metabolites is of paramount importance. One such key metabolite is 8-hydroxychlorpromazine (8-OH-CPZ). The cross-reactivity of antibodies with the parent drug and other metabolites is a critical factor determining the reliability of any immunoassay. This guide provides a framework for assessing the specificity of antibodies developed for 8-OH-CPZ immunoassays, drawing upon established principles from immunoassays for related compounds.

Key Determinants of Antibody Specificity

The specificity of an antibody in an immunoassay is fundamentally determined by the design of the immunogen used to elicit the immune response. For small molecules like 8-OH-CPZ, a hapten—a chemically modified version of the target molecule—is conjugated to a larger carrier protein (e.g., bovine serum albumin) to make it immunogenic. The site of this conjugation on the 8-OH-CPZ molecule is critical. To generate antibodies that can distinguish 8-OH-CPZ from chlorpromazine and other metabolites, the conjugation strategy should preserve the unique structural features of 8-OH-CPZ while exposing them to the immune system. For instance, linking the carrier protein at a position distant from the hydroxyl group and the chlorine atom would be a rational approach to favor the generation of specific antibodies.

Comparison of Antibody Types

Both polyclonal and monoclonal antibodies can be employed in immunoassays. While polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, monoclonal antibodies are a homogeneous population that recognizes a single epitope. Consequently, monoclonal antibodies generally offer higher specificity and lot-to-lot consistency, making them the preferred choice for developing highly selective immunoassays.

Quantitative Assessment of Specificity: Cross-Reactivity

The specificity of an antibody is quantitatively assessed by determining its cross-reactivity with structurally related compounds. This is typically evaluated in a competitive immunoassay format (e.g., ELISA or RIA). The concentration of the competitor (e.g., chlorpromazine, 7-hydroxychlorpromazine, chlorpromazine sulfoxide) required to displace 50% of the bound labeled 8-OH-CPZ (the IC50) is determined and compared to the IC50 of 8-OH-CPZ itself. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 8-OH-CPZ / IC50 of Competitor) x 100

An ideal antibody for an 8-OH-CPZ immunoassay would exhibit high affinity for 8-OH-CPZ (low IC50) and negligible cross-reactivity with chlorpromazine and its other metabolites.

Hypothetical Cross-Reactivity Data for a Highly Specific Anti-8-OH-CPZ Monoclonal Antibody
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound1.5100%
Chlorpromazine (CPZ)> 1000< 0.15%
7-Hydroxychlorpromazine503%
Chlorpromazine Sulfoxide> 1000< 0.15%
Chlorpromazine N-Oxide> 1000< 0.15%
Norchlorpromazine> 1000< 0.15%

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: Introduce a linker arm at a position on the this compound molecule that is distal to the key functional groups (hydroxyl and chloro groups). For example, a carboxyl group can be introduced on the phenothiazine (B1677639) ring system.

  • Carrier Protein Conjugation: Couple the carboxylated hapten to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

  • Purification and Characterization: Purify the resulting immunogen by dialysis to remove unreacted hapten and cross-linker. Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Antibody Production and Screening
  • Immunization: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the prepared immunogen.

  • Screening: Screen the resulting antisera or hybridoma supernatants for antibodies that bind to 8-OH-CPZ. A common screening method is an indirect ELISA using a coating antigen where 8-OH-CPZ is conjugated to a different carrier protein to avoid selecting antibodies that recognize the carrier protein or the linker.

Competitive Immunoassay for Cross-Reactivity Testing
  • Plate Coating: Coat a microtiter plate with a suboptimal concentration of the coating antigen (e.g., 8-OH-CPZ conjugated to ovalbumin).

  • Competitive Inhibition: In a separate plate or tubes, pre-incubate a fixed, limited concentration of the anti-8-OH-CPZ antibody with varying concentrations of 8-OH-CPZ (as the standard) or the potential cross-reactants.

  • Transfer and Incubation: Transfer the pre-incubated antibody-antigen mixtures to the coated plate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add the enzyme substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Plot the signal as a function of the analyte concentration and determine the IC50 values for 8-OH-CPZ and each competitor. Calculate the percent cross-reactivity as described above.

Visualizing the Workflow

AntibodySpecificityWorkflow cluster_Hapten Hapten & Immunogen Preparation cluster_Antibody Antibody Production cluster_Assay Specificity Assessment Hapten Hapten Synthesis (8-OH-CPZ derivative) Conjugation Conjugation to Carrier Protein (BSA/KLH) Hapten->Conjugation Purification Purification & Characterization Conjugation->Purification Immunization Immunization Purification->Immunization Screening Screening (ELISA) Immunization->Screening CompAssay Competitive Immunoassay Screening->CompAssay DataAnalysis IC50 Determination & Cross-Reactivity Calculation CompAssay->DataAnalysis Result Specificity Profile DataAnalysis->Result

Caption: Workflow for assessing the specificity of antibodies for this compound.

Conclusion

The development of a highly specific immunoassay for this compound is a challenging but achievable goal. A careful and rational approach to hapten design and immunogen preparation is the most critical step in generating specific antibodies. Rigorous screening and a thorough assessment of cross-reactivity against the parent drug and other relevant metabolites are essential to validate the performance of the resulting immunoassay. By following the principles and protocols outlined in this guide, researchers can effectively evaluate and compare the specificity of antibodies for 8-OH-CPZ, paving the way for the development of reliable analytical tools for therapeutic drug monitoring and pharmacokinetic studies.

A Comparative Analysis of the Neurotoxicity of Chlorpromazine and Its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of the first-generation antipsychotic chlorpromazine (B137089) (CPZ) and its principal hydroxylated metabolites, 7-hydroxychlorpromazine (B195717) (7-OH-CPZ) and 3-hydroxychlorpromazine (3-OH-CPZ). The information presented herein is supported by experimental data to aid in the understanding of their mechanisms of toxicity and to inform the development of safer neuroleptic agents.

Executive Summary

Chlorpromazine, a cornerstone in the treatment of psychotic disorders, is extensively metabolized in the liver, primarily via hydroxylation, yielding active metabolites such as 7-OH-CPZ and 3-OH-CPZ.[1] These metabolites are known to be biologically active and contribute to the overall pharmacological and toxicological profile of the parent drug.[2] The primary mechanism underpinning the neurotoxicity of chlorpromazine and its derivatives involves the induction of oxidative stress, leading to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and subsequent apoptotic cell death.[3][4][5] While extensive data exists for the parent compound, direct comparative neurotoxicity data for its hydroxylated metabolites in neuronal models remains a critical knowledge gap.

Quantitative Data on Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxicity of chlorpromazine in a neuronal cell line.

CompoundCell LineAssayEndpointValue
Chlorpromazine (CPZ) SH-SY5Y (undifferentiated)Crystal VioletLC505 µM[4]
7-Hydroxychlorpromazine (7-OH-CPZ) Not Available---
3-Hydroxychlorpromazine (3-OH-CPZ) Not Available---

Key Experimental Protocols

Detailed methodologies for assessing the neurotoxicity of chlorpromazine and its metabolites are outlined below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability.[3][6][7]

Methodology:

  • Cell Culture: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, are cultured in a 96-well plate to a suitable confluence.

  • Treatment: Cells are exposed to a range of concentrations of chlorpromazine or its hydroxylated metabolites for a predetermined period (e.g., 24 or 48 hours).

  • MTT Incubation: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[6]

  • Quantification: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background noise.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a standard method for the detection of intracellular ROS.[4][8]

Methodology:

  • Cell Preparation and Treatment: Neuronal cells are seeded and treated with the test compounds as described in the MTT assay protocol.

  • Probe Loading: After the treatment period, cells are washed and then incubated with a DCFH-DA solution (typically in the range of 10-50 µM) in the dark at 37°C for 30 to 45 minutes.[8] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to form the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: The fluorescence intensity is quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4] The measured fluorescence is proportional to the intracellular ROS levels.

Assessment of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a critical executioner caspase in the apoptotic cascade. Its activity can be quantified to measure the extent of apoptosis.[2][9]

Methodology:

  • Lysate Preparation: Following treatment, cells are harvested and lysed to release their intracellular contents, including caspases.

  • Substrate Reaction: A specific caspase-3 substrate, such as DEVD-pNA (for a colorimetric assay) or Ac-DEVD-AMC (for a fluorometric assay), is added to the cell lysate.[2]

  • Incubation: The reaction mixture is incubated at 37°C, allowing active caspase-3 to cleave the substrate.

  • Signal Detection:

    • Colorimetric: The absorbance of the liberated p-nitroaniline (pNA) is measured at 405 nm.[2]

    • Fluorometric: The fluorescence of the released amino-4-methylcoumarin (AMC) is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.

  • Analysis: The signal intensity is directly proportional to the level of caspase-3 activity.

Visualizing the Mechanisms of Neurotoxicity

The following diagrams illustrate the key signaling pathway involved in chlorpromazine-induced neurotoxicity and a general workflow for its in vitro assessment.

G Chlorpromazine-Induced Neurotoxicity Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CPZ Chlorpromazine (CPZ) ROS Reactive Oxygen Species (ROS) CPZ->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bax Bax Mitochondrion->Bax Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Permeabilizes membrane Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling cascade of chlorpromazine-induced neuronal apoptosis.

G In Vitro Neurotoxicity Assessment Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Neuronal Cells in 96-well plate treat Treat with Chlorpromazine or Metabolites start->treat incubation Incubate for Specified Duration treat->incubation add_reagent Add Assay-Specific Reagent (e.g., MTT, DCFH-DA) incubation->add_reagent readout Measure Signal (Absorbance/Fluorescence) add_reagent->readout analyze Calculate Cell Viability, ROS levels, or Caspase Activity readout->analyze end Compare Neurotoxicity analyze->end

Caption: A generalized workflow for conducting in vitro neurotoxicity assays.

References

Evaluating the Cross-Reactivity of 8-Hydroxychlorpromazine in Chlorpromazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the cross-reactivity of 8-hydroxychlorpromazine, a significant metabolite of chlorpromazine (B137089), in various chlorpromazine immunoassays. Due to the limited availability of specific quantitative cross-reactivity data for this compound in the public domain, this guide presents a representative analysis based on typical immunoassay performance characteristics. The experimental protocols and data tables are provided to serve as a practical framework for researchers conducting similar evaluations.

Introduction to Chlorpromazine and Immunoassay Specificity

Chlorpromazine (CPZ) is a first-generation antipsychotic medication extensively metabolized in the body, leading to numerous metabolites, including hydroxylated forms such as this compound. Immunoassays are commonly employed for the therapeutic drug monitoring of chlorpromazine. However, the accuracy of these assays can be compromised by the cross-reactivity of its metabolites.[1] This guide focuses on the potential interference of this compound in chlorpromazine assays, a critical consideration for accurate dose monitoring and clinical decision-making.

Comparative Analysis of Immunoassay Cross-Reactivity

The cross-reactivity of a metabolite in an immunoassay is a measure of its ability to be recognized by the assay's antibodies, leading to a potentially falsely elevated reading of the parent drug concentration. The degree of cross-reactivity is influenced by the specificity of the antibodies used in the assay. Monoclonal antibody-based assays generally exhibit higher specificity and lower cross-reactivity with metabolites compared to polyclonal antibody-based assays.[2]

Quantitative Data Summary

The following table summarizes hypothetical cross-reactivity data for this compound and other major chlorpromazine metabolites in three different types of chlorpromazine immunoassays: a highly specific monoclonal antibody-based Enzyme-Linked Immunosorbent Assay (ELISA), a polyclonal antibody-based Radioimmunoassay (RIA), and a generic commercial ELISA kit.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual cross-reactivity can vary significantly between different assay manufacturers and lots.

CompoundMonoclonal Ab ELISA (% Cross-Reactivity)Polyclonal Ab RIA (% Cross-Reactivity)Commercial ELISA Kit (% Cross-Reactivity)
Chlorpromazine 100 100 100
This compound < 1% 15% 5%
7-Hydroxychlorpromazine< 2%25%8%
Chlorpromazine Sulfoxide< 0.5%5%2%
N-Desmethylchlorpromazine3%40%15%

Cross-reactivity is calculated as (IC50 of Chlorpromazine / IC50 of Metabolite) x 100.

Experimental Protocols

A detailed methodology for determining the cross-reactivity of this compound in a competitive ELISA is provided below. This protocol can be adapted for other immunoassay formats.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Chlorpromazine Standard: Prepare a stock solution of chlorpromazine in a suitable solvent and serially dilute in the assay buffer to create a standard curve (e.g., 0.1 to 100 ng/mL).

  • This compound Standard: Prepare a stock solution of this compound and serially dilute in the assay buffer to create a standard curve (e.g., 1 to 1000 ng/mL).

  • Primary Antibody: Anti-chlorpromazine antibody diluted in assay buffer.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody diluted in assay buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat a 96-well microplate with a chlorpromazine-protein conjugate in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of either the chlorpromazine standard, this compound standard, or sample to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the chlorpromazine concentration.

  • Determine the IC50 value (the concentration of chlorpromazine that causes 50% inhibition of the maximum signal) from the standard curve.

  • Generate a similar curve for this compound and determine its IC50 value.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Chlorpromazine / IC50 of this compound) x 100

Visualizations

Chlorpromazine Signaling Pathway

Chlorpromazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors interferes with dopamine signaling, which is often hyperactive in psychotic states.

Chlorpromazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Signaling Downstream Signaling (Alleviation of Psychosis) PKA->Signaling Chlorpromazine Chlorpromazine Chlorpromazine->D2R Blocks Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffers, Standards, Antibodies) B Coat Plate with Chlorpromazine Conjugate A->B C Block Plate B->C D Competitive Binding: Add Standards/Sample & Primary Ab C->D E Add HRP-conjugated Secondary Antibody D->E F Add TMB Substrate E->F G Stop Reaction F->G H Read Absorbance at 450nm G->H I Generate Standard Curves (CPZ & 8-OH-CPZ) H->I J Calculate IC50 Values I->J K Calculate % Cross-Reactivity J->K

References

Comparative Analysis of the Hyperglycemic Effects of Chlorpromazine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the hyperglycemic effects of the antipsychotic drug chlorpromazine (B137089) (CPZ) and its primary metabolites. It is intended for researchers, scientists, and professionals in drug development. This document summarizes available data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways.

Executive Summary

Chlorpromazine, a widely used first-generation antipsychotic, is known to be associated with metabolic disturbances, including hyperglycemia and an increased risk of type 2 diabetes.[1][2] The mechanisms underlying CPZ-induced hyperglycemia are multifactorial, involving impaired insulin (B600854) secretion, increased insulin resistance, and effects on hepatic glucose metabolism. While the hyperglycemic potential of CPZ is well-documented, direct comparative studies on the effects of its major metabolites—such as 7-hydroxychlorpromazine, chlorpromazine N-oxide, and demethylated derivatives—are limited. This guide synthesizes the existing literature to provide a framework for understanding and further investigating these critical side effects.

Comparative Data on Hyperglycemic Effects

A comprehensive search of the scientific literature did not yield direct comparative studies with quantitative data on the hyperglycemic effects of chlorpromazine versus its individual metabolites. The available research primarily focuses on the parent compound, chlorpromazine.

Chlorpromazine: In Vivo and In Vitro Findings
Experimental ModelKey FindingsReference
Rats (in vivo) Induces marked and long-lasting hyperglycemia. This effect is more pronounced at lower room temperatures and is inhibited by phentolamine. The hyperglycemic effect appears to be linked to the activation of adrenergic mechanisms and impaired peripheral glucose utilization.[1]
Rats (in vivo) High-dose chlorpromazine (50 mg/kg) impairs both acute and second-phase insulin secretion during a hyperglycemic clamp. It also leads to increased apoptosis and decreased proliferation of pancreatic beta-cells, resulting in reduced beta-cell mass.[3]
Human Subjects Acute high doses of chlorpromazine can induce hyperglycemia and inhibit insulin secretion. However, prolonged treatment with low doses did not significantly alter glucose tolerance or insulin response.[4]

Key Signaling Pathways and Mechanisms of Action

Chlorpromazine's impact on glucose homeostasis is believed to be mediated through several signaling pathways. The primary mechanisms include:

  • Impaired Insulin Secretion: Chlorpromazine has been shown to directly inhibit glucose-stimulated insulin secretion from pancreatic β-cells.[4]

  • Induction of Insulin Resistance: The drug can interfere with insulin signaling pathways. One identified mechanism involves the degradation of Insulin Receptor Substrate 2 (IRS2), a key protein in the insulin signaling cascade, in pancreatic beta-cells.[3]

  • Adrenergic System Activation: The hyperglycemic effect of chlorpromazine is linked to the activation of the adrenergic system, as it can be prevented by adrenalectomy and inhibited by α-adrenergic blockers like phentolamine.[1]

Below is a diagram illustrating the metabolic pathway of chlorpromazine and a proposed signaling pathway for its hyperglycemic effects.

Chlorpromazine_Metabolism cluster_metabolites Major Metabolites CPZ Chlorpromazine M1 7-Hydroxychlorpromazine CPZ->M1 Hydroxylation M2 Chlorpromazine N-oxide CPZ->M2 N-oxidation M3 Monodesmethylchlorpromazine CPZ->M3 N-demethylation M4 Didesmethylchlorpromazine M3->M4 N-demethylation

Figure 1: Simplified metabolic pathway of chlorpromazine.

Hyperglycemia_Pathway cluster_pancreas Pancreatic β-cell cluster_adrenergic Adrenergic System cluster_liver Liver cluster_muscle Peripheral Tissues (e.g., Muscle) CPZ Chlorpromazine IRS2 IRS2 Degradation CPZ->IRS2 Adrenergic_Activation Adrenergic Activation CPZ->Adrenergic_Activation Insulin_Secretion ↓ Insulin Secretion IRS2->Insulin_Secretion Glucose_Uptake ↓ Glucose Utilization Insulin_Secretion->Glucose_Uptake Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Glucose_Production ↑ Hepatic Glucose Production Adrenergic_Activation->Glucose_Production Glucose_Production->Hyperglycemia Glucose_Uptake->Hyperglycemia

Figure 2: Proposed signaling pathway for chlorpromazine-induced hyperglycemia.

Detailed Experimental Protocols

For researchers investigating the hyperglycemic effects of chlorpromazine and its metabolites, the following experimental protocols are recommended.

In Vivo Glucose Tolerance Test (GTT) in Rodents

Objective: To assess the ability of a subject to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose uptake by peripheral tissues.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals should be acclimated to the experimental conditions for at least one week prior to the study.

  • Fasting: Animals are typically fasted overnight (12-16 hours) with free access to water.

  • Drug Administration: Chlorpromazine or its metabolites are administered, usually via intraperitoneal (i.p.) injection, at a predetermined time before the glucose challenge (e.g., 60 minutes).

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein.

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered orally (gavage) or via i.p. injection.

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to compare the glucose tolerance between different treatment groups.

GTT_Workflow Fasting Overnight Fasting Drug_Admin Administer CPZ or Metabolite Fasting->Drug_Admin Baseline_Blood Baseline Blood Sample (t=0) Drug_Admin->Baseline_Blood Glucose_Admin Administer Glucose Baseline_Blood->Glucose_Admin Time_Points Collect Blood at Time Points (e.g., 15, 30, 60, 90, 120 min) Glucose_Admin->Time_Points Analysis Measure Blood Glucose & Calculate AUC Time_Points->Analysis

Figure 3: Experimental workflow for the in vivo Glucose Tolerance Test.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To directly measure the effect of a compound on insulin secretion from pancreatic islets in response to glucose.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.

  • Incubation with Test Compounds: Islets are then incubated in the presence of the test compound (chlorpromazine or metabolite) in either low (2.8 mM) or high (16.7 mM) glucose conditions for a specified time (e.g., 60 minutes).

  • Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.

  • Insulin Measurement: Insulin concentrations in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets used.

Insulin_Secretion_Workflow Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Pre_incubation Pre-incubate in Low Glucose Islet_Culture->Pre_incubation Incubation Incubate with CPZ/Metabolite in Low or High Glucose Pre_incubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Insulin (ELISA/RIA) Supernatant_Collection->ELISA

Figure 4: Experimental workflow for the in vitro Insulin Secretion Assay.

Conclusion and Future Directions

The hyperglycemic effect of chlorpromazine is a significant clinical concern. While the mechanisms are being elucidated for the parent drug, there is a notable gap in the literature regarding the comparative hyperglycemic potential of its major metabolites. Future research should prioritize direct, head-to-head comparative studies of chlorpromazine and its metabolites on glucose metabolism, both in vivo and in vitro. Such studies are crucial for a comprehensive understanding of the metabolic side effects of chlorpromazine treatment and for the development of safer antipsychotic medications.

References

Head-to-Head Comparison of Chlorpromazine Metabolites on Insulin Signaling: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpromazine (B137089), a first-generation antipsychotic, is known to be associated with metabolic disturbances, including hyperglycemia and insulin (B600854) resistance. While the effects of the parent drug have been studied, a detailed understanding of how its individual metabolites contribute to these effects on insulin signaling is less clear. This guide provides a comparative overview of the known impacts of 8-Hydroxychlorpromazine and other key metabolites on insulin signaling, based on the currently available scientific literature. Due to a scarcity of direct head-to-head comparative studies, this analysis synthesizes findings from research on chlorpromazine and its metabolites to infer their relative contributions to altered insulin sensitivity.

Introduction: The Metabolic Burden of Antipsychotics

Antipsychotic medications are a cornerstone in the management of various psychiatric disorders. However, their use is often complicated by metabolic side effects, including weight gain, dyslipidemia, and impaired glucose homeostasis. Chlorpromazine (CPZ) has been shown to induce hyperglycemia and inhibit insulin secretion.[1][2] High doses of chlorpromazine have been demonstrated to exacerbate hepatic insulin sensitivity by attenuating both insulin and leptin signaling pathways.[3] The metabolic effects of CPZ are likely mediated not only by the parent compound but also by its numerous metabolites. Understanding the specific actions of these metabolites is crucial for developing safer antipsychotic therapies.

The major metabolites of chlorpromazine include 7-hydroxychlorpromazine, this compound, chlorpromazine-N-oxide, chlorpromazine sulfoxide, nor1-chlorpromazine, and nor2-chlorpromazine. This guide focuses on comparing the known effects of these metabolites on the insulin signaling cascade.

Comparative Effects on Insulin Signaling

Direct comparative studies detailing the quantitative effects of this compound and other chlorpromazine metabolites on key insulin signaling markers such as Akt phosphorylation, glucose uptake, and GLUT4 translocation are notably limited in the public domain. An early study titled "Effect of chlorpromazine and of its metabolites on blood glucose and glucose tolerance" from 1966 suggests such a comparison was undertaken; however, the detailed findings are not readily accessible.[4]

The following sections synthesize the available information on the parent compound and infer the potential roles of its metabolites.

Impact on Insulin Secretion and Pancreatic β-Cell Function

High doses of chlorpromazine have been shown to impair both the acute and second phases of insulin secretion.[5] This is accompanied by increased apoptosis and decreased proliferation of pancreatic β-cells, leading to a reduction in β-cell mass.[5] The underlying mechanism appears to involve the degradation of Insulin Receptor Substrate 2 (IRS2), a key protein in the insulin signaling pathway within β-cells.[5]

While specific data for each metabolite is lacking, it is plausible that metabolites retaining significant biological activity could contribute to these effects on pancreatic β-cells.

Effects on Hepatic Insulin Sensitivity

Studies have demonstrated that high-dose chlorpromazine impairs hepatic insulin sensitivity, leading to increased hepatic glucose output.[3] This effect is associated with the attenuation of insulin and leptin signaling in the liver.[3] The reduction in hepatic insulin sensitivity is linked to decreased levels of IRS2 protein.[3]

The extent to which this compound and other metabolites contribute to this hepatic insulin resistance is an area requiring further investigation.

Data Summary

Due to the absence of direct comparative experimental data for the metabolites, a quantitative comparison table cannot be constructed at this time. Research is needed to elucidate the specific dose-dependent effects of each major chlorpromazine metabolite on key insulin signaling proteins and glucose metabolism endpoints.

Signaling Pathways and Experimental Workflows

To facilitate future research in this area, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the impact of chlorpromazine metabolites on insulin signaling.

Insulin Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS (Insulin Receptor Substrate) IR->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake Metabolites Chlorpromazine Metabolites (e.g., 8-OH-CPZ) Metabolites->IRS potential inhibition Metabolites->Akt potential inhibition

Caption: Insulin signaling pathway and potential points of interference by chlorpromazine metabolites.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., Adipocytes, Hepatocytes) start->cell_culture treatment Treatment with Chlorpromazine Metabolites cell_culture->treatment insulin_stimulation Insulin Stimulation treatment->insulin_stimulation western_blot Western Blot (p-Akt, p-IRS) insulin_stimulation->western_blot glucose_uptake Glucose Uptake Assay insulin_stimulation->glucose_uptake glut4 GLUT4 Translocation Assay insulin_stimulation->glut4 data_analysis Data Analysis and Comparison western_blot->data_analysis glucose_uptake->data_analysis glut4->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparing the effects of chlorpromazine metabolites on insulin signaling.

Experimental Protocols

Detailed experimental protocols for a head-to-head comparison of chlorpromazine metabolites are not available due to the lack of such published studies. However, based on standard methodologies used to assess insulin signaling, a general approach would involve the following:

Cell Culture and Treatment
  • Cell Lines: Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes are commonly used models for studying insulin signaling.

  • Metabolite Preparation: this compound and other metabolites would be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Treatment: Cells would be serum-starved and then pre-incubated with varying concentrations of each metabolite for a specified duration before insulin stimulation.

Insulin Signaling Pathway Analysis (Western Blotting)
  • Insulin Stimulation: After metabolite treatment, cells would be stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Cells would be lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates would be determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-IRS1, total IRS1).

  • Detection and Quantification: Membranes would be incubated with secondary antibodies and visualized. Band intensities would be quantified to determine the relative phosphorylation status of the signaling proteins.

Glucose Uptake Assay
  • Treatment and Insulin Stimulation: Cells would be treated with metabolites and stimulated with insulin as described above.

  • Glucose Uptake: 2-deoxy-D-[³H]glucose or a fluorescent glucose analog would be added to the cells for a defined period.

  • Lysis and Measurement: Cells would be washed and lysed, and the amount of internalized labeled glucose would be measured using a scintillation counter or fluorometer.

Conclusion and Future Directions

The available evidence strongly suggests that chlorpromazine adversely affects insulin signaling, contributing to metabolic dysregulation. However, there is a significant knowledge gap regarding the specific roles of its metabolites, including this compound, in mediating these effects. Direct, head-to-head comparative studies are urgently needed to dissect the contribution of each metabolite to chlorpromazine-induced insulin resistance. Such research would be invaluable for the development of safer antipsychotic drugs with improved metabolic profiles. The experimental framework provided in this guide offers a starting point for these critical investigations.

References

Safety Operating Guide

Personal protective equipment for handling 8-Hydroxychlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety protocols and logistical information for the handling and disposal of 8-Hydroxychlorpromazine, a metabolite of Chlorpromazine. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing exposure risk for researchers, scientists, and drug development professionals. The following recommendations are based on safety data for the parent compound, Chlorpromazine, and related phenothiazines due to the limited availability of specific data for this compound.

Hazard Identification and Risk Assessment

Primary Routes of Exposure:

  • Inhalation[3][4]

  • Skin Absorption[3][4]

  • Ingestion[3][4]

  • Eye Contact[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound, particularly in its powdered form or when preparing solutions.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-grade, powder-free nitrile gloves (meeting ASTM D6978 standard).[5]Prevents skin absorption, a primary exposure route. Double-gloving offers enhanced protection.[5]
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects the body from contamination via spills or splashes.[5]
Eye Protection Chemical safety goggles and a face shield.[5][6]Protects the eyes and face from splashes and airborne particles.[5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[5][6]Prevents inhalation of the compound, especially when handling powders or if aerosolization is possible.[5]
Additional PPE Disposable head, hair, and shoe covers.[5]Minimizes the risk of spreading contamination outside the designated handling area.[5]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated, restricted-access area, such as a chemical fume hood or a containment glove box.

  • Ventilation: Ensure appropriate exhaust ventilation is in place where dust may be generated.[6][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

2. Handling Procedure:

  • Donning PPE: Properly don all required PPE before entering the designated handling area.

  • Weighing: If weighing the powdered form, do so within a containment device to minimize dust generation.

  • Solution Preparation: When preparing solutions, work over a disposable, absorbent pad to contain any potential spills.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[8]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, and dispose of it in a designated hazardous waste container.[5]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[6][9]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3][8] Do not dispose of with household garbage or allow it to enter the sewage system.[3]

  • Professional Disposal Service: It is recommended to use a licensed hazardous waste disposal company.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant information for the parent compound, Chlorpromazine, to inform safe handling practices.

PropertyValueSource
Molecular Formula C₁₇H₁₉ClN₂OS[10][11]
Molecular Weight 334.86 g/mol [10][11]
CAS Number 3926-67-8[10][11]
Appearance Crystalline Powder[9]
Solubility Soluble in water and ethanol[9]
Melting Point 194 - 196 °C[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Identify Hazards & Assess Risks B Select Appropriate PPE (Gloves, Gown, Eye, Respiratory) A->B C Prepare Designated Handling Area B->C D Don PPE Correctly C->D E Handle Compound in Containment (e.g., Fume Hood) D->E F Perform Experimental Procedures E->F G Decontaminate Work Area F->G H Doff PPE Safely G->H I Dispose of Waste in Designated Containers H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.